Product packaging for 2-Amino-3-methoxybenzoic acid(Cat. No.:CAS No. 3177-80-8)

2-Amino-3-methoxybenzoic acid

货号: B033376
CAS 编号: 3177-80-8
分子量: 167.16 g/mol
InChI 键: SXOPCLUOUFQBJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Amino-3-methoxybenzoic acid is a versatile benzoic acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. This compound features both an electron-donating amino group and a methoxy substituent on the aromatic ring, which significantly influence its reactivity and physicochemical properties, making it a privileged scaffold for the synthesis of complex heterocyclic systems and pharmacologically active molecules. Its primary research applications include serving as a precursor in the development of novel ligands for catalytic systems, the construction of fused quinoline and acridine derivatives, and the synthesis of potential therapeutic agents targeting various enzymes and receptors. The presence of orthogonal functional groups allows for selective derivatization, enabling researchers to explore structure-activity relationships (SAR) in drug discovery programs. As a key intermediate, it is frequently employed in the synthesis of compounds with potential anti-inflammatory, anticancer, and antimicrobial properties. This product is provided as a high-purity material to ensure reproducibility in experimental outcomes. It is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B033376 2-Amino-3-methoxybenzoic acid CAS No. 3177-80-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-3-methoxybenzoic acid
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InChI

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SXOPCLUOUFQBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID60292303
Record name 2-Amino-3-methoxybenzoic acid
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Molecular Weight

167.16 g/mol
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CAS No.

3177-80-8
Record name 2-Amino-3-methoxybenzoic acid
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Record name 3-Methoxyanthranilic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-methoxybenzoic Acid: Properties, Applications, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methoxybenzoic acid, a substituted anthranilic acid derivative, serves as a critical building block in the synthesis of high-value pharmaceutical compounds. Its unique structural features make it a valuable precursor for the development of targeted therapies, particularly in the fields of oncology and metabolic diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its primary applications in drug discovery, and detailed insights into relevant biological pathways. Furthermore, it outlines experimental protocols for its application in the synthesis of key therapeutic agents, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Compound Properties

This compound, also known as 3-methoxyanthranilic acid, is an organic compound with the chemical formula C₈H₉NO₃.[1][2][3][4] It presents as a white to light yellow or brown powder.[5] The presence of an amino group, a methoxy (B1213986) group, and a carboxylic acid on the benzene (B151609) ring imparts specific reactivity and properties that are advantageous for its use as a chemical intermediate.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1][2][3][4]
Molecular Weight 167.16 g/mol [1][2]
CAS Number 3177-80-8[1][2][3]
Melting Point 169-170 °C[2][6]
pKa (Predicted) 4.82 ± 0.10[5]
XLogP3 1.6[1]
Solubility Slightly soluble in DMSO and Methanol.[5]
Appearance White to light yellow to light orange powder/crystal

Primary Applications in Drug Development

This compound is a key starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. The most prominent applications are in the development of treatments for cancer and type 2 diabetes.[6][7]

Synthesis of CDK1/Cyclin B Inhibitors for Cancer Therapy

In the field of oncology, this compound is utilized in the synthesis of inhibitors targeting the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[6][7] This complex is a crucial regulator of the cell cycle, and its inhibition can halt the uncontrolled proliferation of cancer cells.[7] The development of small molecule inhibitors against this target is a significant area of cancer research.

The CDK1/Cyclin B complex, also known as the Maturation Promoting Factor (MPF), plays a pivotal role in driving the cell into mitosis (M phase).[8] The activation of this complex is tightly regulated. During the G2 phase, Cyclin B levels rise and bind to CDK1. The resulting complex is initially kept in an inactive state through inhibitory phosphorylation by Wee1 and Myt1 kinases. For entry into mitosis, the phosphatase Cdc25c removes these inhibitory phosphates, leading to the activation of the CDK1/Cyclin B complex.[8][9] Activated CDK1/Cyclin B then phosphorylates a multitude of downstream substrates, initiating the events of mitosis. Inhibitors derived from this compound can interfere with this process, preventing the phosphorylation of key substrates and thus arresting the cell cycle.

CDK1_CyclinB_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB Cyclin B Synthesis Inactive_Complex Inactive CDK1/Cyclin B CyclinB->Inactive_Complex Binding CDK1 CDK1 CDK1->Inactive_Complex Active_Complex Active CDK1/Cyclin B (MPF) Inactive_Complex->Active_Complex Dephosphorylation Mitosis Mitotic Events (Chromosome Condensation, Spindle Formation) Active_Complex->Mitosis Phosphorylation of Substrates Wee1_Myt1 Wee1/Myt1 Kinases Active_Complex->Wee1_Myt1 Inhibition Wee1_Myt1->Inactive_Complex Inhibitory Phosphorylation Cdc25c Cdc25c Phosphatase Cdc25c->Inactive_Complex Inhibitor CDK1/Cyclin B Inhibitor (Derived from This compound) Inhibitor->Active_Complex Inhibition DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins Stimulates Release Beta_Cells β-Cells Incretins->Beta_Cells Stimulates (+) Alpha_Cells α-Cells Incretins->Alpha_Cells Inhibits (-) DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin Insulin Secretion Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Leads to Glucagon->Blood_Glucose Suppression contributes to Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivation Alogliptin Alogliptin (Derived from This compound) Alogliptin->DPP4 Inhibition Alogliptin_Synthesis_Workflow Start 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile + (R)-3-aminopiperidine dihydrochloride Reaction Reaction in Isopropanol with Na2CO3 or K2CO3 (50-70 °C) Start->Reaction Filtration Hot Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification Product Alogliptin Purification->Product Amidation_Workflow Start This compound Activation Activation with Thionyl Chloride Start->Activation Reaction Reaction with Methylamine Activation->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification Workup->Purification Product 2-Amino-3-methoxy-N-methylbenzamide Purification->Product

References

2-Amino-3-methoxybenzoic acid structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, structure, and applications of 2-Amino-3-methoxybenzoic acid. It is intended for use by professionals in research, development, and academia who require detailed technical information on this compound.

Compound Identification and Structure

This compound, also known as 3-methoxyanthranilic acid, is an aromatic organic compound. It is a substituted benzoic acid featuring three functional groups on the benzene (B151609) ring: a carboxylic acid group (-COOH), an amino group (-NH₂), and a methoxy (B1213986) group (-OCH₃).[1] The relative positions of these groups (amino at position 2 and methoxy at position 3 with respect to the carboxylic acid) are crucial to its chemical identity and reactivity.

The structure of the molecule dictates its chemical behavior. The presence of both an acidic carboxylic group and a basic amino group makes it an amphoteric compound. The methoxy group influences the electron density of the aromatic ring.

Table 1: Compound Identifiers

IdentifierValueReference(s)
IUPAC Name This compound[2]
Synonyms 3-Methoxyanthranilic acid[3][4]
CAS Number 3177-80-8[3][4]
Molecular Formula C₈H₉NO₃[2][4]
Molecular Weight 167.16 g/mol [2][3][4]
InChI Key SXOPCLUOUFQBJV-UHFFFAOYSA-N[3]
SMILES COC1=CC=CC(=C1N)C(=O)O[3]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These properties are essential for designing experimental conditions, including solvent selection, purification methods, and analytical procedures.

Table 2: Physicochemical Properties

PropertyValueReference(s)
Physical Form Solid, White to yellow to brown powder[3][5]
Melting Point 169-170 °C[3]
pKa (Predicted) 4.82 ± 0.10
Solubility DMSO (Slightly), Methanol (Slightly)
XLogP3 1.6[2]

Table 3: Spectroscopic Data

TechniqueData HighlightsReference(s)
¹H NMR Spectrum available in DMSO-d₆[6]
¹³C NMR Spectrum available[7]
IR Spectroscopy ATR-IR and KBr-Pellet spectra available[8][9]
Mass Spectrometry Molecular Ion (m/z): ~167.06[2]

Experimental Protocols

Synthesis Protocol (Proposed)

Reaction: Reduction of 3-Methoxy-2-nitrobenzoic acid.

synthesis_workflow start 3-Methoxy-2-nitrobenzoic acid reaction Hydrogenation (H₂ balloon, Room Temp, ~18h) start->reaction catalyst Pd/C (10%) THF Solvent catalyst->reaction filtration Filter through Celite to remove catalyst reaction->filtration concentration Concentrate filtrate (Rotary Evaporation) filtration->concentration product This compound concentration->product

Materials:

  • 3-Methoxy-2-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Celite or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the starting material, 3-Methoxy-2-nitrobenzoic acid, in anhydrous THF.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

  • Stir the mixture vigorously at room temperature for approximately 18 hours.

  • Monitor the reaction completion using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with a small amount of THF to recover any residual product.

  • Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation) to yield the crude product.

  • The resulting solid, this compound, can be further purified by recrystallization if necessary.

Analytical Methodology

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or UV detection, is the standard method for the separation, identification, and quantification of this compound in complex biological samples like plasma, urine, or tissue extracts.[1]

Typical LC-MS Parameters:

  • Column: A reversed-phase column (e.g., C18) is typically used for separation.[11]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (containing an acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol).[11]

  • Detection: Mass spectrometry in either positive or negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the parent ion and its fragments.[1]

Applications and Biological Role

Chemical Synthesis Intermediate

This compound is a valuable building block in organic synthesis. It is used in the preparation of more complex molecules, including pharmacologically active compounds. For instance, it serves as a precursor in the synthesis of certain inhibitors of cyclin-dependent kinase 1 (CDK1)/cyclin B, which are investigated for their potential as antitumor agents. It is also utilized in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

Mammalian Metabolism

This compound (as 3-methoxyanthranilic acid) is recognized as a mammalian metabolite of kynurenine (B1673888).[2] The kynurenine pathway is the primary route for the metabolism of the essential amino acid tryptophan.[8] Metabolites in this pathway, including anthranilic acid derivatives, are known to be redox-active and can play roles in regulating oxidative stress and immune responses.[8] While the precise role of the 3-methoxy derivative is less characterized than its hydroxylated counterpart (3-hydroxyanthranilic acid), its presence points to its involvement in the complex network of tryptophan metabolism.[1][6][7][8]

kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO enzymes Anthranilic_Acid Anthranilic Acid Derivatives Kynurenine->Anthranilic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid (Neuroactive) Anthranilic_Acid->Quinolinic_Acid Target_Compound This compound (3-Methoxyanthranilic acid) Anthranilic_Acid->Target_Compound Metabolic Branch

References

The Enigmatic Metabolite: A Technical Guide to 3-Methoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyanthranilic acid is a mammalian metabolite of the kynurenine (B1673888) pathway, an important route for tryptophan metabolism. While its structural analogs, such as 3-hydroxyanthranilic acid, have been extensively studied for their roles in immunology and neuroscience, the specific biological functions and significance of 3-methoxyanthranilic acid remain largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on 3-methoxyanthranilic acid, including its chemical properties, metabolic origins, and its established role as a valuable intermediate in synthetic chemistry. Furthermore, this document explores the potential, yet unproven, biological activities of 3-methoxyanthranilic acid based on the known functions of related compounds and outlines experimental protocols for its quantification. This guide aims to be a foundational resource for researchers investigating this understudied metabolite.

Introduction

3-Methoxyanthranilic acid, also known as 2-amino-3-methoxybenzoic acid, is an organic compound that is structurally an aminobenzoic acid with a methoxy (B1213986) group at the 3-position.[1][2] It is recognized as a mammalian metabolite, originating from the kynurenine pathway of tryptophan degradation.[1][2] While the kynurenine pathway is a focal point of research in numerous physiological and pathological processes, including immune regulation and neurodegeneration, the specific contribution of 3-methoxyanthranilic acid to these processes has not been extensively investigated. Its structural similarity to other bioactive kynurenine metabolites suggests it may possess un-discovered biological activities. Currently, its most well-defined role is in the field of medicinal chemistry, where it serves as a key building block for the synthesis of various pharmaceutical agents.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-methoxyanthranilic acid is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C8H9NO3[1]
Molecular Weight 167.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-Methoxyanthranilic acid, this compound, 3-Methoxy-2-aminobenzoic acid[1]
CAS Number 3177-80-8[3]
Appearance Solid[3]
Melting Point 169-170 °C[3]
InChI Key SXOPCLUOUFQBJV-UHFFFAOYSA-N[3]
SMILES COC1=CC=CC(=C1N)C(=O)O[1]

Metabolism and Biosynthesis

3-Methoxyanthranilic acid is a metabolite of the kynurenine pathway, the primary route for tryptophan catabolism in mammals. While its direct enzymatic synthesis is not fully elucidated, evidence suggests it may be formed via the O-methylation of its precursor, 3-hydroxyanthranilic acid. One study demonstrated that the incubation of 3-hydroxyanthranilic acid with a supernatant from rat liver homogenates resulted in the production of trace amounts of 3-methoxyanthranilic acid.[4] This suggests the existence of an enzymatic mechanism, likely involving a catechol-O-methyltransferase (COMT) or a similar methyltransferase, that can convert 3-hydroxyanthranilic acid to 3-methoxyanthranilic acid.

kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Three_Methoxyanthranilic_Acid 3-Methoxyanthranilic Acid Three_Hydroxyanthranilic_Acid->Three_Methoxyanthranilic_Acid O-methylation (postulated) Quinolinic_Acid Quinolinic Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Figure 1. Simplified Kynurenine Pathway showing the position of 3-Methoxyanthranilic Acid.

Biological Significance: Inferred and Potential Roles

Direct evidence for the biological role of 3-methoxyanthranilic acid is currently lacking in the scientific literature. However, based on the well-documented activities of its structural analogs, we can infer potential functions that warrant further investigation.

4.1. Potential Anti-inflammatory and Immunomodulatory Effects:

Derivatives of anthranilic acid are known to possess significant anti-inflammatory properties.[5] The parent compound, anthranilic acid, and its derivatives are foundational structures for several non-steroidal anti-inflammatory drugs (NSAIDs).[6] Furthermore, 3-hydroxyanthranilic acid has demonstrated immunomodulatory effects. Given this context, it is plausible that 3-methoxyanthranilic acid could exhibit similar anti-inflammatory or immunomodulatory activities.

4.2. Potential Antioxidant Activity:

A recent study on methyl 2-amino-3-methoxybenzoate (daopine), a structurally related compound, revealed that its metabolites, which are methylated derivatives of 3-hydroxyanthranilic acid, exhibit significant antioxidant properties by reducing oxidative activity and lipid peroxidation in vitro.[7] This suggests that the methoxy group, as present in 3-methoxyanthranilic acid, may be compatible with or even contribute to antioxidant functions. 3-hydroxyanthranilic acid itself is a known antioxidant.[8]

potential_signaling cluster_cell Immune Cell (e.g., Macrophage) Three_MAA 3-Methoxyanthranilic Acid NF_kB NF-κB Signaling Three_MAA->NF_kB ? MAPK MAPK Signaling Three_MAA->MAPK ? Antioxidant_Response Antioxidant Response (e.g., Nrf2 pathway) Three_MAA->Antioxidant_Response ? Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NF_kB Inflammatory_Stimuli->MAPK ROS Reactive Oxygen Species (ROS) ROS->MAPK Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Antioxidant_Response->ROS Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 2. Postulated Signaling Pathways Influenced by 3-Methoxyanthranilic Acid.

Role in Medicinal Chemistry and Drug Development

The most clearly defined significance of 3-methoxyanthranilic acid to date is its application as a synthetic intermediate in the pharmaceutical industry. Its chemical structure provides a versatile scaffold for the synthesis of more complex molecules with therapeutic properties.

Notably, this compound is utilized in the preparation of:

  • Alogliptin: An inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.[2]

  • CDK1/cyclin B inhibitors: A class of compounds investigated for their potential as antitumor agents.[2]

The utility of 3-methoxyanthranilic acid in these syntheses underscores its importance as a commercially available and reactive building block in drug discovery and development.

Experimental Protocols

6.1. Quantification of 3-Methoxyanthranilic Acid in Biological Samples

While specific protocols for 3-methoxyanthranilic acid are not widely published, methods for the quantification of other kynurenine pathway metabolites can be readily adapted. A general workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.

Objective: To quantify the concentration of 3-methoxyanthranilic acid in biological matrices such as plasma, serum, or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • Internal standard (IS) solution (e.g., 13C- or D-labeled 3-methoxyanthranilic acid)

  • Protein precipitation agent (e.g., trichloroacetic acid or methanol)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • 3-Methoxyanthranilic acid analytical standard

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of sample, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold protein precipitation agent (e.g., methanol).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase A.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject 5-10 µL of the prepared sample onto the C18 column.

      • Use a gradient elution program, starting with a low percentage of mobile phase B and gradually increasing to elute the analyte.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive ion mode using ESI.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-methoxyanthranilic acid and its internal standard.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of the analytical standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.

    • Determine the concentration of 3-methoxyanthranilic acid in the samples by interpolating their peak area ratios on the standard curve.

experimental_workflow start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis

Figure 3. Experimental Workflow for Quantification of 3-Methoxyanthranilic Acid.

Conclusion and Future Directions

3-Methoxyanthranilic acid is a metabolite of the kynurenine pathway with a currently underappreciated biological role. While its significance in medicinal chemistry as a synthetic precursor is well-established, its physiological and pathological functions remain to be elucidated. The structural similarities to other bioactive anthranilic acid derivatives suggest that 3-methoxyanthranilic acid may possess important, yet undiscovered, anti-inflammatory, immunomodulatory, or antioxidant properties.

Future research should focus on:

  • Elucidating the specific enzymatic pathways responsible for the synthesis and degradation of 3-methoxyanthranilic acid.

  • Quantifying its endogenous levels in various tissues and disease states to identify potential correlations and biomarkers.

  • Screening for biological activity in a range of in vitro and in vivo models to uncover its specific functions.

  • Investigating its interaction with cellular receptors and signaling pathways to understand its mechanism of action.

A deeper understanding of the biological role of 3-methoxyanthranilic acid could open new avenues for therapeutic intervention in a variety of diseases and further unravel the complexities of the kynurenine pathway.

References

The Obscure Metabolite: A Technical Guide to 2-Amino-3-methoxybenzoic Acid in Mammalian Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, is a mammalian metabolite derived from the kynurenine (B1673888) pathway of tryptophan metabolism. While its direct biological functions are still under investigation, its position as a downstream product of the immunomodulatory and neuroactive molecule 3-hydroxyanthranilic acid (3-HAA) suggests its potential significance in physiological and pathological processes. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its metabolic origin, proposed biological roles, and detailed methodologies for its detection and analysis. The scarcity of quantitative data for this specific metabolite in mammalian tissues and fluids is a notable finding, highlighting a significant gap in current metabolomic research and presenting an opportunity for future investigation.

Introduction

Tryptophan metabolism via the kynurenine pathway is a critical regulator of immunity, neurotransmission, and cellular energy production. Intermediates of this pathway, often referred to as kynurenines, have garnered significant attention for their roles in a spectrum of diseases, from neurodegenerative disorders to cancer. This compound is one such metabolite, emerging from this complex cascade. Although less studied than its precursor, 3-hydroxyanthranilic acid (3-HAA), its chemical structure and metabolic positioning warrant a closer examination of its potential as a biomarker and bioactive molecule. This document serves as a technical resource for researchers aiming to explore the role of this enigmatic metabolite.

Metabolic Pathway of this compound

This compound is not a direct product of the main kynurenine pathway but is believed to be formed through the enzymatic modification of its immediate precursor, 3-hydroxyanthranilic acid (3-HAA). The proposed metabolic sequence is as follows:

  • Tryptophan to 3-Hydroxyanthranilic Acid (3-HAA): Tryptophan is catabolized through a series of enzymatic steps to produce 3-hydroxykynurenine, which is then cleaved by kynureninase to yield 3-HAA.[1]

  • O-Methylation of 3-HAA: The hydroxyl group of 3-HAA is thought to undergo O-methylation to form this compound. This reaction is likely catalyzed by Catechol-O-methyltransferase (COMT), an enzyme known for its role in the metabolism of catecholamines and other compounds with a catechol structure.[2][3] The structural similarity of 3-HAA to endogenous COMT substrates makes this a highly plausible mechanism.[4]

Metabolic Pathway of this compound Tryptophan Tryptophan Kynurenine_Pathway Kynurenine Pathway (multiple steps) Tryptophan->Kynurenine_Pathway 3-Hydroxyanthranilic_acid 3-Hydroxyanthranilic acid (3-HAA) Kynurenine_Pathway->3-Hydroxyanthranilic_acid 2-Amino-3-methoxybenzoic_acid This compound 3-Hydroxyanthranilic_acid->2-Amino-3-methoxybenzoic_acid COMT Catechol-O-methyltransferase (COMT) COMT->2-Amino-3-methoxybenzoic_acid

Figure 1. Proposed metabolic pathway of this compound.

Potential Biological Roles and Significance

Direct studies on the biological activity of this compound are scarce. However, the well-documented functions of its precursor, 3-HAA, provide a strong foundation for hypothesizing its potential roles.

Immunomodulation

3-HAA is a known immunomodulator with complex effects on immune cells. It has been shown to suppress T-cell responses and modulate macrophage function.[5][6][7] A synthetic derivative of anthranilic acid, N-(3',4'-dimethoxycinnamonyl) anthranilic acid, has demonstrated potent anti-inflammatory effects comparable to 3-HAA, suggesting that the anthranilic acid backbone is crucial for this activity.[8] It is plausible that this compound retains some of the immunomodulatory properties of its precursor, potentially influencing inflammatory cascades.

Neuroactivity

Kynurenine pathway metabolites are critical players in neuroinflammation and neuronal function. 3-HAA has been shown to have both neuroprotective and neurotoxic effects, depending on its concentration and the cellular context.[3] Given that this compound is present in the central nervous system, its potential to influence neuronal activity and glial cell function warrants investigation.

Biomarker Potential

The formation of this compound is dependent on the activity of the kynurenine pathway and COMT. Alterations in the levels of this metabolite could, therefore, serve as a potential biomarker for diseases associated with tryptophan metabolism dysregulation, such as inflammatory conditions, neurodegenerative diseases, and certain cancers.[9]

Quantitative Data

A comprehensive review of the current scientific literature reveals a significant lack of quantitative data on the endogenous concentrations of this compound in mammalian tissues and fluids. While methods for the detection of related kynurenine pathway metabolites are well-established, the targeted quantification of this specific methylated derivative has not been widely reported. This represents a critical knowledge gap and a promising area for future metabolomics research.

Table 1: Endogenous Concentrations of this compound in Mammalian Samples

Biological MatrixSpeciesConcentrationMethod of AnalysisReference
Data Not Available----

This table is intentionally left blank to highlight the current absence of published quantitative data.

Experimental Protocols

The analysis of kynurenine pathway metabolites is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a representative protocol synthesized from established methods for related analytes.[6][10][11]

Sample Preparation (Human Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing a suite of appropriate deuterated internal standards.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow start Start: 100 µL Plasma step1 Add 300 µL ice-cold Methanol with Internal Standards start->step1 step2 Vortex 1 min step1->step2 step3 Incubate at -20°C for 30 min step2->step3 step4 Centrifuge at 14,000 x g for 15 min at 4°C step3->step4 step5 Transfer Supernatant step4->step5 step6 Evaporate to Dryness (Nitrogen Stream) step5->step6 step7 Reconstitute in 100 µL Mobile Phase A step6->step7 step8 Centrifuge at 14,000 x g for 5 min at 4°C step7->step8 step9 Transfer to Autosampler Vial step8->step9 end_node LC-MS/MS Analysis step9->end_node

Figure 2. Workflow for the preparation of plasma samples.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. For this compound (C8H9NO3, MW: 167.16), a potential precursor ion would be [M+H]+ at m/z 168.1. Product ions would be determined by infusion and fragmentation of a pure standard.

Table 2: Representative LC-MS/MS Parameters

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Gas Temperature300°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM TransitionsAnalyte-specific (to be determined)

Future Directions and Conclusion

This compound remains a relatively unexplored metabolite within the complex kynurenine pathway. The logical next steps for research in this area are clear:

  • Quantitative Analysis: Development and application of a validated LC-MS/MS method to determine the physiological and pathological concentrations of this compound in various mammalian tissues and biofluids.

  • Enzymatic Synthesis Confirmation: Direct biochemical assays to confirm the O-methylation of 3-HAA by COMT.

  • Functional Studies: In vitro and in vivo studies to elucidate the specific biological activities of this compound, particularly in the context of inflammation and neurotransmission.

References

Understanding the Solubility and Binding Affinity of 2-Amino-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methoxybenzoic acid is a pivotal chemical intermediate in the synthesis of targeted therapeutics, notably inhibitors of Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and Dipeptidyl Peptidase-4 (DPP-4). An in-depth understanding of its physicochemical properties, particularly solubility and binding affinity, is crucial for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the solubility and binding characteristics of this compound and its derivatives. It includes available quantitative data, detailed experimental protocols for property determination, and visualizations of relevant biological pathways.

Physicochemical Properties

This compound (CAS: 3177-80-8) is an aromatic carboxylic acid with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1][2] Its structure, featuring an amino group, a methoxy (B1213986) group, and a carboxylic acid group on a benzene (B151609) ring, dictates its solubility and potential for biological interactions.[3]

Solubility Profile

Precise quantitative solubility data for this compound is limited in publicly available literature. However, based on its chemical structure and data from related compounds, a qualitative and predictive assessment can be made.

Table 1: Solubility Data for this compound and Related Compounds

CompoundSolventSolubilityTemperature (°C)Notes
This compound DMSOSlightly SolubleNot Specified[3][4]
MethanolSlightly SolubleNot Specified[3][4]
3-Methoxybenzoic acidWater1398 mg/L (estimated)25[5]
4-Aminobenzoic acidWater5390 mg/L25[6]
Water6110 mg/L30[6]
Ethanol125 g/LNot Specified[7]
Diethyl Ether17 g/LNot Specified[7]

The presence of both an acidic carboxylic acid group and a basic amino group suggests that the aqueous solubility of this compound is highly pH-dependent.[8] In acidic conditions, the amino group is protonated, forming a more soluble cationic species. Conversely, in basic conditions, the carboxylic acid group is deprotonated, forming a more soluble anionic species. This amphoteric nature is a key consideration in designing formulation and experimental conditions.

Binding Affinity

Direct binding affinity data for this compound is not extensively documented. Its primary significance lies in its role as a scaffold for the synthesis of potent inhibitors for specific biological targets.

1.2.1. CDK1/cyclin B Inhibitors

This compound serves as a foundational structure for the development of inhibitors targeting the CDK1/cyclin B complex.[3] This complex is a crucial regulator of the cell cycle, and its inhibition can halt the proliferation of cancer cells. The mechanism of action of these derived inhibitors involves disrupting the CDK1/cyclin B complex, which in turn prevents the phosphorylation of downstream targets like Mcl-1, an anti-apoptotic protein. Phosphorylation of Mcl-1 by CDK1/cyclin B leads to its degradation, releasing the pro-apoptotic protein Bak and triggering apoptosis.[9]

1.2.2. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound is also a key intermediate in the synthesis of Alogliptin, a known DPP-4 inhibitor used in the management of type 2 diabetes.[3] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[10][11][12] By inhibiting DPP-4, Alogliptin increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby lowering blood glucose levels.[11][12] The binding affinity of DPP-4 inhibitors is a critical determinant of their efficacy.

Table 2: Binding Affinity of a DPP-4 Inhibitor (for which quantitative data is available)

InhibitorTargetAffinity Metric (K_d)Value (nM)Assay
(2S)-1-{2-[(3-hydroxyadamantan-1-yl)amino]acetyl}p...Dipeptidyl peptidase 4 (Human)K_d2.40Surface Plasmon Resonance

Note: This data is for a known DPP-4 inhibitor and is provided as a reference for the affinities that can be achieved from scaffolds related to this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in an aqueous buffer at a specific pH and temperature.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14][15][16]

Workflow for Isothermal Titration Calorimetry

ITC_Workflow A Prepare Macromolecule (in cell) and Ligand (in syringe) in matched buffer B Titrate Ligand into Macromolecule solution A->B C Measure heat changes after each injection B->C D Generate binding isotherm C->D E Fit data to a binding model to determine K_d, n, ΔH D->E

Caption: Generalized workflow for determining binding affinity using ITC.

Methodology:

  • Sample Preparation: Prepare the protein target (e.g., CDK1/cyclin B or DPP-4) and the ligand (a derivative of this compound) in identical buffer solutions to minimize heats of dilution.[17] The concentration of the ligand in the syringe is typically 10-20 times that of the macromolecule in the sample cell.[15]

  • Titration: Place the macromolecule solution in the sample cell of the calorimeter and the ligand solution in the injection syringe. A series of small, precise injections of the ligand into the sample cell are performed at a constant temperature.

  • Data Acquisition: The instrument measures the heat change associated with each injection. As the macromolecule becomes saturated with the ligand, the magnitude of the heat change per injection decreases.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (K_d), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[15]

Determination of Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte.[18][19][20][21][22]

Workflow for Surface Plasmon Resonance

Caption: General workflow for an SPR binding affinity experiment.

Methodology:

  • Immobilization: The protein of interest (the ligand, e.g., DPP-4) is immobilized onto the surface of a sensor chip.

  • Interaction Analysis: A solution containing the small molecule (the analyte, a derivative of this compound) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is measured in real-time as a change in response units (RU).

  • Kinetic Analysis: The association (k_on) and dissociation (k_off) rates are determined by monitoring the binding and dissociation phases of the interaction.

  • Affinity Determination: The equilibrium dissociation constant (K_d) is calculated from the ratio of the dissociation and association rate constants (K_d = k_off / k_on).

Biological Signaling Pathways

CDK1/cyclin B Signaling Pathway in Cell Cycle Progression and Apoptosis

CDK1_Pathway Cdc25c_inactive Cdc25c (inactive) Cdc25c_active Cdc25c (active) Cdc25c_inactive->Cdc25c_active Activation CDK1_CyclinB_inactive CDK1/Cyclin B (inactive) CDK1_CyclinB_active CDK1/Cyclin B (active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Cdc25c_active->CDK1_CyclinB_inactive Dephosphorylates CDK1 Mcl1 Mcl-1 CDK1_CyclinB_active->Mcl1 Phosphorylates CDK1_CyclinB_active->Mcl1 Bak Bak Mcl1->Bak Sequesters Mcl1->Bak Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Bak->Apoptosis Induces

Caption: Simplified CDK1/cyclin B signaling pathway leading to apoptosis.

The CDK1/cyclin B complex is a key regulator of the G2/M transition in the cell cycle.[23] Upon activation by Cdc25c phosphatase, CDK1/cyclin B phosphorylates numerous substrates to drive mitotic entry.[24] In the context of cancer therapy, prolonged mitotic arrest can lead to apoptosis. One mechanism involves the CDK1/cyclin B-mediated phosphorylation of the anti-apoptotic protein Mcl-1, which targets it for degradation.[9] The degradation of Mcl-1 releases the pro-apoptotic protein Bak, leading to the activation of the apoptotic cascade.[9]

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Pathway GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Cleavage DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP4_Inhibitor->DPP4 Inhibits

Caption: The role of DPP-4 in glucose homeostasis and the mechanism of DPP-4 inhibitors.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism.[25] Its primary function in this context is the rapid inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[10][11] Active GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells. By cleaving GLP-1, DPP-4 diminishes these effects. DPP-4 inhibitors, synthesized from precursors like this compound, block the active site of the DPP-4 enzyme.[12] This prevents the degradation of GLP-1, leading to higher circulating levels of the active hormone, thereby improving glycemic control in patients with type 2 diabetes.[11][12]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its utility as a scaffold for potent enzyme inhibitors. While direct quantitative data on its solubility and binding affinity are sparse, an understanding of its physicochemical characteristics can be inferred from its structure and the properties of related compounds. Its pH-dependent solubility is a critical parameter for experimental design. The true value of this compound is realized in its derivatives, which exhibit high binding affinities for therapeutic targets such as CDK1/cyclin B and DPP-4. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and utilize this compound in the development of novel therapeutics.

References

Investigating Potential Biomarkers Associated with 2-Amino-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, is a metabolite of the kynurenine (B1673888) pathway, a critical route for tryptophan metabolism. Dysregulation of this pathway has been implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, metabolites within this pathway, including this compound, are emerging as potential biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. This technical guide provides an in-depth overview of the association between this compound and its related metabolites with various disease states. It summarizes key quantitative data, details experimental protocols for metabolite analysis, and visualizes the core signaling pathways.

Introduction to this compound and the Kynurenine Pathway

This compound is an aromatic amino acid derivative that is structurally related to anthranilic acid.[1] It is recognized as a mammalian metabolite originating from the kynurenine pathway, which is the primary route for the catabolism of tryptophan.[2][3] This pathway is initiated by the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[4][5] Subsequent enzymatic steps lead to the formation of several bioactive molecules, including kynurenine, kynurenic acid, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid.[6][7] It is from 3-hydroxyanthranilic acid that this compound is believed to be formed, although the precise enzymatic reactions are not fully elucidated in all organisms.

The kynurenine pathway is a central hub in cellular metabolism and immune regulation.[5][8] Alterations in the levels of its metabolites have been linked to the pathogenesis of numerous diseases, making them attractive candidates for biomarker discovery.

Potential Biomarkers in the Kynurenine Pathway

While direct evidence for this compound as a standalone biomarker is still emerging, its position within the kynurenine pathway suggests that its levels are likely correlated with the concentrations of other key metabolites that have been more extensively studied as biomarkers.

Kynurenine to Tryptophan Ratio (Kyn/Trp)

The ratio of kynurenine to tryptophan is a widely accepted indicator of IDO and TDO activity, the rate-limiting enzymes of the pathway.[9] Elevated Kyn/Trp ratios are associated with immune activation and inflammation and have been proposed as a biomarker for "inflammaging," the chronic low-grade inflammation associated with aging.[8]

Other Kynurenine Pathway Metabolites

Several other metabolites of the kynurenine pathway are under investigation as potential biomarkers:

  • Kynurenic Acid (KA): An antagonist of glutamate (B1630785) receptors, with neuroprotective properties.

  • Quinolinic Acid (QA): A neurotoxic metabolite that is an agonist of the NMDA receptor.

  • 3-Hydroxyanthranilic Acid (3-HAA): Possesses antioxidant and pro-oxidant properties and is the immediate precursor to quinolinic acid.[10][11][12]

  • Anthranilic Acid (AA): A metabolite that has been associated with an increased risk of dementia and Alzheimer's disease.[13]

Quantitative Data on Kynurenine Pathway Metabolites

The following tables summarize representative quantitative data for key kynurenine pathway metabolites in human biological fluids. It is important to note that concentrations can vary significantly based on the analytical method, population, and physiological state.

Table 1: Urinary Concentrations of Tryptophan and its Metabolites in Healthy Individuals [14]

CompoundConcentration Range (μg/mL)
Tryptophan5.22 - 20.88
3-Hydroxykynurenine0.99 - 3.72
3-Hydroxyanthranilic Acid2.51 - 21.11
Xanthurenic Acid0.25 - 1.12
Kynurenine0.15 - 1.53
Kynurenic Acid0.24 - 2.58
5-Hydroxytryptamine (Serotonin)0 - 0.31
5-Hydroxyindoleacetic Acid2.2 - 17.94

Table 2: Plasma Concentrations of Tryptophan Metabolites in Humans and Mice [15]

AnalyteHuman Plasma (ng/mL)Murine Plasma (ng/mL)
Anthranilic Acid0.5 - 13.4Not Reported
3-Hydroxyanthranilic Acid3.2 - 10.7Not Reported
Kynurenic Acid1.9 - 14Not Reported
3-Hydroxykynurenine1.9 - 47Not Reported
Xanthurenic Acid1.2 - 68.1Not Reported
Kynurenine43.7 - 1790Not Reported
Quinolinic Acid39 - 180Not Reported
Picolinic Acid3.2 - 49.4Not Reported

Experimental Protocols

The accurate quantification of this compound and other kynurenine pathway metabolites requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[6][16]

Sample Preparation

Biological samples such as plasma, serum, urine, or tissue homogenates typically require a protein precipitation step to remove interfering macromolecules.

  • Protocol for Plasma/Serum:

    • To 100 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) (or another suitable organic solvent like acetonitrile).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.[17]

  • Protocol for Urine:

    • Urine samples are often diluted with the initial mobile phase or a suitable buffer.

    • Centrifugation may be required to remove particulate matter.[14]

LC-MS/MS Method for Kynurenine Pathway Metabolites

This protocol provides a general framework for the analysis of multiple kynurenine pathway metabolites. Specific parameters will need to be optimized for the instrument and analytes of interest.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes is used to separate the analytes.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for these compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized. For example, for 3-hydroxyanthranilic acid, a potential transition is 154.0 -> 136.0.[6]

Visualizing the Kynurenine Pathway and Experimental Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships within the kynurenine pathway and the steps involved in biomarker analysis.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO N_Formylkynurenine N-Formylkynurenine IDO_TDO->N_Formylkynurenine Formamidase Formamidase N_Formylkynurenine->Formamidase Kynurenine Kynurenine Formamidase->Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid KAT->Kynurenic_Acid Three_Hydroxykynurenine 3-Hydroxykynurenine KMO->Three_Hydroxykynurenine Kynureninase Kynureninase Three_Hydroxykynurenine->Kynureninase Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Kynureninase->Three_Hydroxyanthranilic_Acid Anthranilic_Acid Anthranilic Acid Kynureninase->Anthranilic_Acid Methylation Methylation (Proposed) Three_Hydroxyanthranilic_Acid->Methylation HAAO HAAO Three_Hydroxyanthranilic_Acid->HAAO Two_Amino_Three_Methoxybenzoic_Acid This compound Methylation->Two_Amino_Three_Methoxybenzoic_Acid Quinolinic_Acid Quinolinic Acid HAAO->Quinolinic_Acid

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Reversed-Phase C18) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standards) MS_Detection->Quantification Data_Analysis Data Analysis and Biomarker Evaluation Quantification->Data_Analysis

Caption: Experimental Workflow for Kynurenine Pathway Metabolite Analysis.

Conclusion and Future Directions

This compound, as a metabolite of the kynurenine pathway, holds promise as a potential biomarker for a variety of diseases characterized by immune activation and inflammation. While direct evidence is currently limited, its metabolic relationship with established biomarkers within this pathway warrants further investigation. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound and its related metabolites. Future research should focus on large-scale clinical studies to validate the utility of this compound, both as an independent biomarker and as part of a broader panel of kynurenine pathway metabolites, for improved disease diagnosis, prognosis, and the development of targeted therapies.

References

A Comprehensive Review of 2-Amino-3-methoxybenzoic Acid: Synthesis, Spectroscopic Profile, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxybenzoic acid, a substituted anthranilic acid derivative, has emerged as a pivotal building block in the synthesis of a variety of pharmacologically significant molecules. Its unique structural features, comprising an aromatic ring functionalized with amino, methoxy (B1213986), and carboxylic acid groups, render it a versatile precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the research on this compound, encompassing its synthesis, detailed spectroscopic analysis, and its crucial role in the development of targeted therapies for cancer and diabetes.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the nitration of a commercially available precursor, 3-methoxybenzoic acid. The subsequent reduction of the introduced nitro group yields the final amino acid product.

Experimental Protocol: Two-Step Synthesis

Step 1: Nitration of 3-Methoxybenzoic Acid to 3-Methoxy-2-nitrobenzoic Acid

This electrophilic aromatic substitution reaction introduces a nitro group at the ortho position to the methoxy group, directed by its activating effect.

  • Materials: 3-Methoxybenzoic acid, concentrated nitric acid (65-70%), concentrated sulfuric acid (98%).

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 3-methoxybenzoic acid while maintaining the temperature below 10°C.

    • To this cooled mixture, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 15°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice, which will cause the precipitation of the crude 3-methoxy-2-nitrobenzoic acid.

    • Filter the precipitate, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Reduction of 3-Methoxy-2-nitrobenzoic Acid to this compound

The nitro group of 3-Methoxy-2-nitrobenzoic acid is reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation.

  • Materials: 3-Methoxy-2-nitrobenzoic acid, Palladium on carbon (10% Pd/C), Methanol (B129727), Hydrogen gas.

  • Procedure:

    • Dissolve 3-methoxy-2-nitrobenzoic acid in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be purified by recrystallization to yield a high-purity solid.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-Methoxybenzoic_acid 3-Methoxybenzoic Acid Nitration_reaction Nitration (0-15 °C) 3-Methoxybenzoic_acid->Nitration_reaction Nitrating_mixture Conc. HNO3 / Conc. H2SO4 Nitrating_mixture->Nitration_reaction 3-Methoxy-2-nitrobenzoic_acid_crude Crude 3-Methoxy- 2-nitrobenzoic Acid Nitration_reaction->3-Methoxy-2-nitrobenzoic_acid_crude Precipitation on ice Recrystallization_1 Recrystallization 3-Methoxy-2-nitrobenzoic_acid_crude->Recrystallization_1 3-Methoxy-2-nitrobenzoic_acid_pure Pure 3-Methoxy- 2-nitrobenzoic Acid Recrystallization_1->3-Methoxy-2-nitrobenzoic_acid_pure Reduction_reaction Catalytic Hydrogenation (H2, Pd/C) 3-Methoxy-2-nitrobenzoic_acid_pure->Reduction_reaction 2-Amino-3-methoxybenzoic_acid_crude Crude 2-Amino-3- methoxybenzoic Acid Reduction_reaction->2-Amino-3-methoxybenzoic_acid_crude Filtration & Evaporation Recrystallization_2 Recrystallization 2-Amino-3-methoxybenzoic_acid_crude->Recrystallization_2 2-Amino-3-methoxybenzoic_acid_final This compound Recrystallization_2->2-Amino-3-methoxybenzoic_acid_final

Synthetic route for this compound.

Spectroscopic Data and Interpretation

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3m1HAr-H
~6.9 - 6.7m1HAr-H
~6.6 - 6.4m1HAr-H
~3.8s3H-OCH 3
Broad signals2H-NH 2
Broad signals1H-COOH

Note: Chemical shifts can vary slightly depending on the solvent used. The broad signals for the -NH2 and -COOH protons are due to hydrogen bonding and exchange with the solvent.

Table 2: 13C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~170 - 168C =O (Carboxylic acid)
~150 - 148Ar-C -OCH3
~145 - 143Ar-C -NH2
~125 - 123Ar-C H
~115 - 113Ar-C H
~112 - 110Ar-C H
~110 - 108Ar-C -COOH
~56 - 55-OC H3
Infrared (IR) Spectroscopy

Table 3: FTIR Spectral Data of this compound

Wavenumber (cm-1)Vibrational ModeFunctional Group
3500 - 3300N-H stretchingAmino group (-NH2)
3300 - 2500 (broad)O-H stretchingCarboxylic acid (-COOH)
~1700 - 1650C=O stretchingCarboxylic acid (-COOH)
~1620 - 1580N-H bendingAmino group (-NH2)
~1600, ~1470C=C stretchingAromatic ring
~1250C-O stretchingAryl ether (-OCH3)
~1100C-N stretchingAmino group (-NH2)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak [M]+ at m/z 167, corresponding to its molecular weight.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zFragmentLoss
167[C8H9NO3]+•Molecular Ion
150[C8H8NO2]+Loss of •OH
122[C7H8NO]+Loss of •COOH
107[C6H5O]+Loss of •NH2 and CO

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of high-value therapeutic molecules, particularly in the fields of oncology and diabetology.

CDK1/Cyclin B Inhibitors for Cancer Therapy

This compound is a foundational building block for the synthesis of inhibitors targeting the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex. This complex is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. By inhibiting CDK1/Cyclin B, these compounds can halt the uncontrolled proliferation of cancer cells, making them promising anti-tumor agents.

Signaling Pathway of CDK1/Cyclin B in Cell Cycle Regulation

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) CyclinB_synthesis Cyclin B Synthesis CDK1_CyclinB_complex CDK1/Cyclin B Complex (Active) CyclinB_synthesis->CDK1_CyclinB_complex CDK1 CDK1 CDK1->CDK1_CyclinB_complex Mitotic_events Chromosome Condensation, Spindle Formation, Nuclear Envelope Breakdown CDK1_CyclinB_complex->Mitotic_events Phosphorylation of substrates Inhibitor CDK1/Cyclin B Inhibitor (Derived from this compound) Inhibitor->CDK1_CyclinB_complex Inhibition

Inhibition of the CDK1/Cyclin B pathway.
DPP-4 Inhibitors for Diabetes Management

This compound is instrumental in the synthesis of Alogliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes.[1]

Signaling Pathway of DPP-4 Inhibition

G cluster_0 Incretin Axis cluster_1 Pancreatic Response Food_intake Food Intake Incretins Incretins (GLP-1, GIP) Released from Gut Food_intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Insulin_secretion ↑ Insulin Secretion (Glucose-dependent) Incretins->Insulin_secretion Glucagon_secretion ↓ Glucagon Secretion Incretins->Glucagon_secretion Inactive_incretins Inactive Incretins DPP4->Inactive_incretins Degradation Blood_glucose ↓ Blood Glucose Insulin_secretion->Blood_glucose Glucagon_secretion->Blood_glucose Alogliptin Alogliptin (from this compound) Alogliptin->DPP4 Inhibition

Mechanism of action of Alogliptin via DPP-4 inhibition.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined synthesis and versatile chemical nature make it an invaluable starting material for the creation of complex therapeutic agents. The detailed spectroscopic profile provides a clear fingerprint for its identification and quality control. The successful application of this molecule in the synthesis of targeted therapies for cancer and diabetes underscores its importance in the pharmaceutical industry. Further research into the derivatives of this compound holds the potential for the discovery of new and improved treatments for a range of diseases.

References

Methodological & Application

Applications of 2-Amino-3-methoxybenzoic Acid in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

2-Amino-3-methoxybenzoic acid is a versatile scaffold molecule that has garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique structural features, including the presence of an amino group, a carboxylic acid, and a methoxy (B1213986) group on the benzene (B151609) ring, provide multiple points for chemical modification. This allows for the synthesis of a diverse range of heterocyclic compounds with potent and selective anticancer activities. Research has primarily focused on the development of quinazolinone and acridone (B373769) derivatives, which have demonstrated efficacy against various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action of this compound Derivatives

Derivatives synthesized from this compound exert their anticancer effects through several mechanisms, with the induction of apoptosis being a prominent pathway.

  • Quinazolinone Derivatives and Apoptosis Induction: A significant number of potent anticancer agents derived from this compound belong to the quinazolinone class. These compounds have been shown to induce apoptosis in cancer cells, particularly in breast cancer (MCF-7), colon cancer (LoVo), liver cancer (HepG2), and lung cancer (A549) cell lines.[1] The apoptotic cascade is often initiated through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins.

    • Modulation of the Bcl-2 Family: The anti-apoptotic protein Bcl-2 is a key regulator of the intrinsic apoptotic pathway. Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis.[2][3] Novel quinazolinone-sulfonamide hybrids, synthesized from this compound, have been shown to downregulate the expression of Bcl-2, thereby promoting apoptosis. Molecular docking studies have further revealed that these compounds can fit into the active site of Bcl-2, suggesting a direct inhibitory interaction.

    • Caspase Activation: The downstream effect of Bcl-2 inhibition is the activation of the caspase cascade. Quinazolinone derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[4][5]

  • Acridone Derivatives as DNA Intercalators and Topoisomerase Inhibitors: Acridone derivatives, also synthesized from this compound, represent another class of potent anticancer agents.[6][7] Their planar aromatic structure allows them to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[6] Furthermore, some acridone derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes.[6] This dual mechanism of action makes them effective cytotoxic agents.

  • PARP Inhibition and Hypoxia-Activated Prodrugs: this compound has been utilized as a starting material for the synthesis of compounds targeting Poly(ADP-ribose)polymerase (PARP).[8] PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[9] Additionally, the development of hypoxia-activated prodrugs (HAPs) of PARP inhibitors is an emerging strategy to selectively target hypoxic tumor cells, which are often resistant to conventional therapies.[8][10][11]

II. Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various derivatives of this compound against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Quinazolinone-Sulfonamide Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
2-tolyl derivative 6 MCF-7 (Breast)20.17[1]
LoVo (Colon)22.64[1]
HepG2 (Liver)45.57[1]
A549 (Lung)51.50[1]
HUVEC (Normal)88.27[1]
3-ethylphenyl derivative 10 MCF-7 (Breast)20.91[1]
LoVo (Colon)22.30[1]
HepG2 (Liver)42.29[1]
A549 (Lung)48.00[1]
5-fluorouracil (Reference) MCF-7 (Breast)95.63

Table 2: Cytotoxic Activity of Quinazolinone Schiff Base Derivatives

CompoundTarget Cell LineIC50 (µg/mL) after 72hReference
Compound A MCF-7 (Breast)3.27 ± 0.171[4]
Compound B MCF-7 (Breast)4.36 ± 0.219[4]

III. Experimental Protocols

A. Synthesis of a Key Intermediate: 4-(2-Mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl) benzenesulfonamide

This protocol describes the synthesis of a key quinazolinone intermediate from this compound.

Materials:

Procedure:

  • A mixture of this compound (1 equivalent) and 4-isothiocyanatobenzenesulfonamide (1 equivalent) is prepared in 1,4-dioxan.

  • A catalytic amount of triethylamine is added to the mixture.

  • The reaction mixture is refluxed for 8 hours.

  • After reflux, the mixture is allowed to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., dioxane) to yield 4-(2-mercapto-8-methoxy-4-oxoquinazolin-3(4H)-yl) benzenesulfonamide.

B. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

C. Apoptosis Detection: Annexin V-FITC/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

IV. Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation 2-Amino-3-methoxybenzoic_acid This compound Reaction Reaction with various reagents (e.g., isothiocyanates, phloroglucinol) 2-Amino-3-methoxybenzoic_acid->Reaction Derivatives Quinazolinones, Acridones, etc. Reaction->Derivatives Cell_Lines Cancer Cell Lines (e.g., MCF-7, HepG2) Derivatives->Cell_Lines Assays MTT Assay (Viability) Annexin V/PI (Apoptosis) Cell_Lines->Assays Data_Analysis IC50 Determination Mechanism of Action Assays->Data_Analysis

Caption: General workflow for the synthesis and evaluation of anticancer agents from this compound.

Apoptosis_Pathway Quinazolinone_Derivative Quinazolinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinazolinone_Derivative->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion acts on Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinazolinone derivatives.

Experimental_Workflow_Apoptosis Start Cancer Cell Culture Treatment Treat with This compound derivative Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Results Quantify Apoptotic vs. Viable Cells Analysis->Results

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

References

Application Notes: 2-Amino-3-methoxybenzoic Acid as a Scaffold for Novel Diabetes Mellitus Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-methoxybenzoic acid, a substituted anthranilic acid, presents a versatile scaffold for the synthesis of novel bioactive molecules. While not a direct precursor in the synthesis of current mainstream diabetes medications, its structural motifs are of significant interest in the discovery of new therapeutic agents for type 2 diabetes. The global prevalence of diabetes necessitates the exploration of novel chemical entities that can address the complex pathophysiology of the disease. This document outlines the potential application of this compound in the synthesis of potential α-glucosidase inhibitors, a class of oral anti-diabetic drugs.

Application as a Building Block for α-Glucosidase Inhibitors

Therapeutic Rationale:

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose spikes.[1] This mechanism is a validated therapeutic strategy for managing type 2 diabetes. Several studies have highlighted that derivatives of anthranilic acid can exhibit significant α-glucosidase inhibitory activity, suggesting that this compound is a promising starting material for the development of new drugs in this class.[2]

Proposed Synthetic Approach:

This compound can be derivatized at its amino and carboxylic acid functionalities to generate a library of compounds for screening as α-glucosidase inhibitors. A common strategy involves the amidation of the carboxylic acid group with various amines, followed by modification of the amino group. The methoxy (B1213986) group can also be varied to explore structure-activity relationships (SAR).

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-amino-3-methoxybenzamide Derivatives:

This protocol describes a general method for the synthesis of a library of N-aryl-2-amino-3-methoxybenzamide derivatives for initial screening.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted anilines

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Formation: In a separate flask, dissolve the desired substituted aniline (B41778) (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C and add the acyl chloride solution prepared in step 1 dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Representative Synthetic Yields and Purity of N-Aryl-2-amino-3-methoxybenzamide Derivatives

Compound IDSubstituent on AnilineMolecular FormulaMolecular WeightYield (%)Purity (HPLC, %)
1a 4-ChloroC₁₄H₁₃ClN₂O₂276.7275>98
1b 4-MethylC₁₅H₁₆N₂O₂256.2982>99
1c 3,4-DichloroC₁₄H₁₂Cl₂N₂O₂311.1768>97
1d 4-NitroC₁₄H₁₃N₃O₄287.2765>98

Visualizations

G General Synthesis Workflow cluster_start Starting Material cluster_reaction1 Activation cluster_reaction2 Coupling cluster_product Product Library cluster_screening Biological Evaluation A This compound B Acyl Chloride Formation (SOCl₂) A->B Step 1 C Amidation with Substituted Anilines B->C Step 2 D N-Aryl-2-amino-3-methoxybenzamide Derivatives C->D Purification E Screening for α-Glucosidase Inhibition D->E Assay G Mechanism of α-Glucosidase Inhibition cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbs Complex Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase Enzyme Carbs->Enzyme Hydrolysis Inhibitor α-Glucosidase Inhibitor (e.g., Acarbose, Novel Derivatives) Inhibitor->Enzyme Competitive Inhibition Glucose Glucose Enzyme->Glucose Release Bloodstream Bloodstream Glucose->Bloodstream Absorption

References

Application Notes and Protocols for Alogliptin Synthesis and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Based on a comprehensive review of scientific literature and patent databases, 2-Amino-3-methoxybenzoic acid is not a recognized chemical intermediate in the established synthetic routes for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. This document provides detailed application notes and protocols for the widely accepted synthetic pathways to Alogliptin, along with an in-depth look at its mechanism of action.

Part 1: Synthesis of Alogliptin

The synthesis of Alogliptin is a multi-step process that has been optimized for efficiency and yield. The most common strategies involve the initial synthesis of a substituted pyrimidinedione ring, followed by N-alkylation and subsequent coupling with a chiral aminopiperidine side chain.

Common Synthetic Route Overview

A prevalent and well-documented synthetic route for Alogliptin starts from 6-chloro-3-methyluracil (B41288) and 2-(bromomethyl)benzonitrile (B57715). This pathway is outlined below.

Experimental Workflow for Alogliptin Synthesis

Alogliptin_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Salt Formation (Optional) A 6-chloro-3-methyluracil C 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-(bromomethyl)benzonitrile B->C E Alogliptin C->E Base (e.g., K2CO3) Solvent (e.g., Isopropanol (B130326)/Water) D (R)-3-aminopiperidine dihydrochloride (B599025) D->E G Alogliptin Benzoate (B1203000) E->G Solvent (e.g., Ethanol) F Benzoic Acid F->G

Caption: General workflow for a common synthetic route to Alogliptin.

Experimental Protocols

Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

  • Materials: 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.

    • Add 2-(bromomethyl)benzonitrile to the mixture.

    • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture and pour it into water.

    • Filter the precipitated solid, wash with water, and dry under vacuum to yield the desired intermediate.

Step 2: Synthesis of Alogliptin

  • Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, Potassium Carbonate (K₂CO₃), Isopropanol, Water.

  • Procedure:

    • Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.

    • Add potassium carbonate to the suspension.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC).

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude Alogliptin can be purified by recrystallization or column chromatography.

Step 3: Formation of Alogliptin Benzoate

  • Materials: Alogliptin, Benzoic Acid, Ethanol (B145695).

  • Procedure:

    • Dissolve the purified Alogliptin in ethanol.

    • Add a solution of benzoic acid in ethanol to the Alogliptin solution.

    • Stir the mixture, and the Alogliptin benzoate salt will precipitate.

    • Filter the solid, wash with ethanol, and dry under vacuum.

Quantitative Data Summary
StepReactantsKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
16-chloro-3-methyluracil, 2-(bromomethyl)benzonitrileK₂CO₃DMF704-6~90
2Intermediate from Step 1, (R)-3-aminopiperidine dihydrochlorideK₂CO₃Isopropanol/WaterReflux12-18~85
3Alogliptin, Benzoic Acid-EthanolRoom Temp1-2>95

Note: The data presented in this table are representative values and may vary depending on the specific reaction conditions and scale.

Part 2: Mechanism of Action of Alogliptin

Alogliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2]

Signaling Pathway of Alogliptin's Action

By inhibiting DPP-4, Alogliptin increases the circulating levels of active GLP-1 and GIP.[2] This enhancement of incretin levels leads to several downstream effects that improve glycemic control in patients with type 2 diabetes. The signaling pathway is initiated when GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells.

Alogliptin_MoA cluster_inhibition DPP-4 Inhibition cluster_beta_cell Pancreatic β-Cell Alogliptin Alogliptin DPP4 DPP-4 Enzyme Alogliptin->DPP4 Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades Incretins Active Incretins (GLP-1, GIP) Incretins->DPP4 GLP1R GLP-1 Receptor Incretins->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin (B600854) Secretion (Glucose-Dependent) PKA->Insulin_Secretion Epac2->Insulin_Secretion

Caption: Mechanism of action of Alogliptin via DPP-4 inhibition.

Detailed Mechanism
  • Inhibition of DPP-4: Alogliptin selectively binds to and inhibits the DPP-4 enzyme.[3] This prevents the degradation of incretin hormones, GLP-1 and GIP.

  • Increased Incretin Levels: The inhibition of DPP-4 leads to a sustained increase in the plasma concentrations of active GLP-1 and GIP.[2]

  • GLP-1 Receptor Activation: Elevated GLP-1 levels result in increased binding to the GLP-1 receptors on pancreatic β-cells.[4]

  • Intracellular Signaling Cascade: The activation of the GLP-1 receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[5]

  • PKA and Epac2 Activation: The rise in cAMP activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[6]

  • Enhanced Insulin Secretion: Both PKA and Epac2 signaling pathways converge to potentiate glucose-dependent insulin secretion from the pancreatic β-cells.[6] This means that insulin is released in response to elevated blood glucose levels, which minimizes the risk of hypoglycemia.

  • Suppression of Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[3] This effect is also glucose-dependent.

  • Other Beneficial Effects: Chronic elevation of GLP-1 levels has been associated with improved β-cell function and a potential increase in β-cell mass.[7]

Disclaimer: These application notes and protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and regulatory guidelines. The provided reaction parameters are illustrative and may require optimization for specific applications.

References

Application Notes and Protocols for the Synthesis of CDK1/Cyclin B Inhibitors Utilizing 2-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B, is a pivotal regulator of the G2/M transition and mitotic progression in the cell cycle. Dysregulation of the CDK1/Cyclin B complex is a hallmark of many cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can selectively target this complex is a significant area of research in oncology drug discovery.

2-Amino-3-methoxybenzoic acid serves as a valuable and versatile starting material in the synthesis of various heterocyclic compounds with therapeutic potential.[1] Its unique substitution pattern, featuring an amino group, a methoxy (B1213986) group, and a carboxylic acid, provides multiple reactive sites for the construction of complex molecular scaffolds. Notably, this compound is a foundational building block for the synthesis of sophisticated antitumor agents, including those that target the CDK1/cyclin B complex.[1] By inhibiting this complex, these agents can effectively halt the uncontrolled proliferation of cancer cells.[1]

These application notes provide detailed protocols and data for the synthesis and evaluation of CDK1/Cyclin B inhibitors derived from this compound, with a focus on aminothiazole-based scaffolds.

Data Presentation

The following tables summarize the inhibitory activity of representative aminothiazole-based compounds against CDK1/Cyclin B and other related kinases. This data is crucial for understanding the potency and selectivity of these inhibitors.

Table 1: Inhibitory Activity of Diaminothiazole Analogs against various Cyclin-Dependent Kinases.

CompoundCDK1/cyclin B IC50 (µM)CDK2/cyclin A IC50 (µM)CDK4/cyclin D1 IC50 (µM)CDK5/p25 IC50 (µM)
Analog 1 10.415.0313.124.69
Analog 2 9.28-12.05-
Analog 3 >1003.5>100-

Data adapted from publicly available research on diaminothiazole inhibitors.

Signaling Pathway

The CDK1/Cyclin B complex is a master regulator of the M-phase of the cell cycle. Its activation and inactivation are tightly controlled by a series of phosphorylation and dephosphorylation events, as well as by the regulated synthesis and degradation of Cyclin B. Understanding this pathway is critical for elucidating the mechanism of action of CDK1/Cyclin B inhibitors.

CDK1_CyclinB_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Synthesis Cyclin B Synthesis Cyclin B Cyclin B Cyclin B Synthesis->Cyclin B CDK1/Cyclin B (inactive) CDK1/Cyclin B (inactive) Cyclin B->CDK1/Cyclin B (inactive) Binding CDK1 CDK1 CDK1->CDK1/Cyclin B (inactive) Binding Cdc25 Cdc25 Phosphatase CDK1/Cyclin B (inactive)->Cdc25 CDK1/Cyclin B (active) CDK1/Cyclin B (active) Wee1_Myt1 Wee1/Myt1 Kinases Wee1_Myt1->CDK1/Cyclin B (inactive) Inhibitory Phosphorylation (Thr14, Tyr15) Cdc25->CDK1/Cyclin B (active) Activating Dephosphorylation Mitotic Events Chromosome Condensation, Nuclear Envelope Breakdown, Spindle Formation CDK1/Cyclin B (active)->Mitotic Events Phosphorylation of Substrates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) CDK1/Cyclin B (active)->APC_C Activation Cyclin B Degradation Cyclin B Degradation APC_C->Cyclin B Degradation Ubiquitination

CDK1/Cyclin B Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for the synthesis of aminothiazole-based CDK1/Cyclin B inhibitors starting from this compound and for the subsequent evaluation of their biological activity.

Synthesis of 2-Amino-N-(aryl)thiazole-5-carboxamide Derivatives

This protocol outlines a plausible synthetic route for the preparation of 2-aminothiazole-5-carboxamides, a common scaffold for CDK inhibitors, starting from a derivative of this compound. This represents a convergent approach where the thiazole (B1198619) ring is constructed from a pre-formed β-ethoxyacrylamide intermediate.

Workflow Diagram:

Synthesis_Workflow A 2-Amino-3-methoxy- benzoic acid B Amide Formation (e.g., with aniline) A->B C N-(Aryl)-2-amino-3- methoxybenzamide B->C D Reaction with 3-ethoxyacryloyl chloride C->D E (E)-N-(Aryl)-3- ethoxyacrylamide Intermediate D->E F α-Bromination (e.g., with NBS) E->F G α-Bromo Intermediate F->G H Cyclization with Thiourea (B124793) G->H I 2-Amino-N-(aryl)thiazole- 5-carboxamide Derivative (Final Product) H->I

Synthetic Workflow

Step 1: Amide Formation

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aryl amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-(Aryl)-2-amino-3-methoxybenzamide.

Step 2: Formation of (E)-N-(Aryl)-3-ethoxyacrylamide

  • To a cold (0-5 °C), stirring solution of the N-(Aryl)-2-amino-3-methoxybenzamide (1 equivalent) and pyridine (B92270) (1.5 equivalents) in tetrahydrofuran (B95107) (THF), slowly add 3-ethoxyacryloyl chloride (1.5 equivalents).

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Add hydrochloric acid (1N) at 0-10 °C.

  • Dilute the mixture with water and concentrate under vacuum.

  • The resulting solid can be collected by filtration, washed with water, and dried to give the (E)-N-(Aryl)-3-ethoxyacrylamide intermediate.

Step 3: α-Bromination and Cyclization with Thiourea

  • To a mixture of the (E)-N-(Aryl)-3-ethoxyacrylamide intermediate (1 equivalent) in a 1:1 mixture of 1,4-dioxane (B91453) and water, add N-bromosuccinimide (NBS) (1.1 equivalents) at a temperature between -10 to 0 °C.

  • Warm the mixture and stir at room temperature for 3 hours.

  • Add thiourea (1 equivalent) and heat the mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 2-Amino-N-(aryl)thiazole-5-carboxamide derivative.

In Vitro CDK1/Cyclin B Kinase Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against the CDK1/Cyclin B complex.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Assay Plate: - Kinase Buffer - Test Compound (or DMSO) - CDK1/Cyclin B Enzyme B Pre-incubate A->B C Initiate Reaction: Add ATP and Substrate (e.g., Histone H1) B->C D Incubate at 30°C C->D E Terminate Reaction and Detect Signal (e.g., Luminescence, Radioactivity) D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Kinase Assay Workflow

Materials:

  • Recombinant human CDK1/Cyclin B enzyme

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate (e.g., Histone H1 peptide)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, ³²P-ATP)

  • Microplate reader

Procedure:

  • In a 96-well plate, add the kinase assay buffer.

  • Add the test compounds at various concentrations (typically a serial dilution). For the control wells, add an equivalent volume of DMSO.

  • Add the CDK1/Cyclin B enzyme to all wells except the blank.

  • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the signal according to the detection method used (e.g., add ADP-Glo™ reagent and measure luminescence, or spot onto a phosphocellulose membrane and measure radioactivity).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The use of this compound as a starting material provides a versatile platform for the synthesis of novel CDK1/Cyclin B inhibitors. The aminothiazole scaffold, in particular, has demonstrated significant potential for potent and selective inhibition of this key cell cycle regulator. The protocols and data presented herein offer a foundational guide for researchers engaged in the discovery and development of new anticancer therapeutics targeting the CDK1/Cyclin B pathway. Further optimization of the synthetic routes and structure-activity relationship studies are warranted to identify lead compounds with improved pharmacological properties.

References

Application Notes and Protocols for 2-Amino-3-methoxybenzoic Acid in Solution Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxybenzoic acid, a derivative of anthranilic acid, is a non-proteinogenic amino acid that serves as a valuable building block in solution phase peptide synthesis. Its incorporation into peptide chains is primarily aimed at introducing conformational rigidity and specific structural motifs, such as turns and bends. This can lead to peptidomimetics with enhanced biological activity, stability, and cell permeability. The aromatic nature and the methoxy (B1213986) substituent of this compound can also influence the pharmacokinetic properties of the resulting peptide.

The primary challenge in utilizing anthranilic acid derivatives in peptide synthesis is the reduced nucleophilicity of the aromatic amine group, which can lead to slow and inefficient coupling reactions. However, with optimized protocols, these building blocks can be effectively incorporated into peptide sequences. The presence of the electron-donating methoxy group at the 3-position is expected to increase the nucleophilicity of the 2-amino group, potentially facilitating a more efficient coupling compared to the parent anthranilic acid.

These application notes provide a comprehensive overview of the role of this compound in solution phase peptide synthesis, including detailed experimental protocols and data to guide researchers in its effective utilization.

Key Applications

  • Induction of Conformational Constraints: Incorporation of this compound can enforce specific secondary structures, such as β-turns, in the peptide backbone. This is crucial for mimicking the bioactive conformation of natural peptides and proteins.

  • Development of Peptidomimetics: As a non-natural amino acid, it is used in the design of peptidomimetics with improved pharmacological profiles, including enhanced resistance to proteolytic degradation.

  • Drug Design and Development: Peptides containing this moiety are explored as therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.

Data Presentation

While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table summarizes common coupling reagents and their general performance in the context of coupling sterically hindered or unusual amino acids, which shares challenges with anthranilic acid derivatives.

Coupling ReagentAdditiveBaseTypical Reaction Time (hours)General Yield Range (%)Notes
HBTU HOBtDIPEA2 - 670 - 95Commonly used, but can cause racemization with sensitive amino acids.
HATU HOAtDIPEA/NMM1 - 480 - 98Generally more efficient and less prone to racemization than HBTU, especially for hindered couplings.[1]
EDC/DCC HOBt/HOAtNMM4 - 1260 - 90Carbodiimide-based methods; formation of urea (B33335) byproducts can complicate purification.
T3P® -DIPEA0.5 - 285 - 99A cyclic phosphonic anhydride (B1165640) that promotes rapid and efficient coupling with minimal side reactions.
PyBOP -DIPEA2 - 875 - 95Phosphonium-based reagent, effective for hindered couplings.

Experimental Protocols

The following protocols are adapted from established methods for the solution-phase synthesis of peptides containing anthranilic acid and are applicable to this compound.

Protocol 1: N-terminal Protection of this compound

Objective: To protect the amino group of this compound with a suitable protecting group (e.g., Boc or Fmoc) for subsequent coupling reactions.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equivalents) or Fmoc-OSu (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected this compound.

Protocol 2: Solution Phase Coupling of N-Protected this compound to an Amino Acid Ester

Objective: To form a dipeptide by coupling N-protected this compound with the free amino group of an amino acid ester.

Materials:

  • N-Boc- or N-Fmoc-2-amino-3-methoxybenzoic acid

  • Amino acid methyl or ethyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • 1M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid ester hydrochloride (1.2 equivalents) in anhydrous DCM or DMF.

  • Add DIPEA or NMM (2.5 equivalents) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve N-protected this compound (1 equivalent), HATU (1.1 equivalents), and HOAt (1.2 equivalents) in anhydrous DCM or DMF.

  • Add DIPEA or NMM (2.0 equivalents) to the acid/coupling reagent mixture and stir for 5 minutes to pre-activate.

  • Add the pre-activated acid solution to the amino acid ester solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Due to the potentially lower reactivity of the aromatic amine, the reaction may require several hours to overnight for completion.

  • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

experimental_workflow cluster_protection Step 1: N-terminal Protection cluster_coupling Step 2: Peptide Coupling cluster_deprotection Step 3: Deprotection (Optional) start This compound prot_reagents Boc₂O or Fmoc-OSu NaHCO₃, Dioxane/H₂O protection N-protection Reaction start->protection prot_reagents->protection workup1 Acidification & Extraction protection->workup1 protected_aa N-Protected this compound workup1->protected_aa aa_ester Amino Acid Ester preactivation Pre-activation of Carboxyl Group protected_aa->preactivation coupling Coupling Reaction aa_ester->coupling coupling_reagents HATU, HOAt, DIPEA DCM or DMF coupling_reagents->preactivation preactivation->coupling workup2 Aqueous Workup coupling->workup2 purification Chromatography workup2->purification dipeptide Protected Dipeptide purification->dipeptide deprot_reagents TFA (for Boc) or Piperidine (for Fmoc) deprotection Deprotection Reaction dipeptide->deprotection deprot_reagents->deprotection final_peptide Final Dipeptide deprotection->final_peptide logical_relationship cluster_properties Properties of this compound cluster_implications Implications for Peptide Synthesis cluster_outcomes Outcomes in Peptidomimetics structure Aromatic Structure (Rigidity) constraint Induces Conformational Constraints (Turns) structure->constraint methoxy 3-Methoxy Group (Electron-donating) reactivity Potentially Increased Reactivity (vs. Anthranilic Acid) methoxy->reactivity amino 2-Amino Group (Reduced Nucleophilicity) coupling Requires Strong Coupling Reagents (e.g., HATU/HOAt) amino->coupling stability Enhanced Proteolytic Stability constraint->stability activity Improved Biological Activity & Selectivity constraint->activity

References

Analytical methods for the detection and analysis of 2-Amino-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, is a key metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan metabolism.[1][2] Dysregulation of the kynurenine pathway has been implicated in a variety of neurological and inflammatory disorders, making the accurate quantification of its metabolites, including this compound, crucial for understanding disease pathogenesis and for the development of novel therapeutics.[3][4] These application notes provide detailed protocols for the sensitive and accurate analysis of this compound in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for a stability-indicating HPLC method is outlined to assess the compound's stability under various stress conditions.

Metabolic Pathway Context

This compound is a downstream metabolite of tryptophan. Within the kynurenine pathway, tryptophan is converted to kynurenine, which is then metabolized through several enzymatic steps. One of these steps involves the conversion of 3-hydroxyanthranilic acid. While the direct enzymatic conversion to this compound is not explicitly detailed in all literature, its presence as a methylated derivative of anthranilic acid places it within this critical metabolic cascade.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO 3-Hydroxyanthranilic_acid 3-Hydroxyanthranilic acid 3-Hydroxykynurenine->3-Hydroxyanthranilic_acid KYNU 2-Amino-3-methoxybenzoic_acid This compound 3-Hydroxyanthranilic_acid->2-Amino-3-methoxybenzoic_acid Methylation (Presumed) Downstream_Metabolites Downstream Metabolites (e.g., Quinolinic Acid) 3-Hydroxyanthranilic_acid->Downstream_Metabolites HAAO

Figure 1: Simplified Kynurenine Pathway showing the position of this compound.

Analytical Methods

The selection of an appropriate analytical method for this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for the analysis of low concentrations in complex biological fluids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and cost-effective approach for the quantification of this compound in various samples. The following protocol is a general guideline and may require optimization for specific applications.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (Peak Area vs. Calibration Curve) Detection->Quantification Report Report Generation Quantification->Report

Figure 2: General workflow for the HPLC-UV analysis of this compound.

Experimental Protocol

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (gradient may be required for complex samples).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: Wavelength to be determined by the UV spectrum of this compound (typically around 254 nm or 280 nm for aromatic compounds).[5]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of this compound in the mobile phase.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data (Representative)

The following table summarizes typical validation parameters for HPLC-UV analysis of aminobenzoic acid derivatives.[5][6]

ParameterTypical Value
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity analysis, especially in complex biological matrices, LC-MS/MS is the method of choice.

Experimental Protocol

  • Sample Preparation: The sample preparation procedure is similar to that for HPLC-UV analysis. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added before protein precipitation for accurate quantification.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for aminobenzoic acids.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion of the standards.

    • Chromatographic conditions are similar to the HPLC-UV method but may be optimized for faster run times.

Quantitative Data (Representative)

The following table presents typical validation parameters for LC-MS/MS analysis of related kynurenine pathway metabolites.[7][8][9]

ParameterTypical Value
Linearity (r²)≥ 0.995
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 15 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Stability-Indicating HPLC Method

A stability-indicating method is crucial for determining the intrinsic stability of a drug substance and for supporting the development of stable formulations. This involves subjecting the analyte to forced degradation under various stress conditions.[6]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Analyte_Solution This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analyte_Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Analyte_Solution->Base Oxidation Oxidative Degradation (e.g., 3% H2O2) Analyte_Solution->Oxidation Thermal Thermal Degradation (e.g., 80°C) Analyte_Solution->Thermal Photolytic Photolytic Degradation (UV/Vis Light) Analyte_Solution->Photolytic Analysis HPLC-UV Analysis (Monitor for degradation and new peaks) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Validation Method Validation (Specificity, Linearity, etc.) Analysis->Validation

Figure 3: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to UV and visible light.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by the developed HPLC-UV method.

  • Method Validation: The HPLC method should be validated to demonstrate that it is specific for the intact analyte and can separate it from all degradation products. The validation should include specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of the stability studies should be presented in a table summarizing the percentage of degradation of this compound under different stress conditions and the formation of any degradation products.

Stress ConditionDuration% Degradation of this compoundNo. of Degradation Products
0.1 M HCl, 60°C24 hDataData
0.1 M NaOH, RT8 hDataData
3% H₂O₂, RT24 hDataData
80°C48 hDataData
Photolytic7 daysDataData

*Data to be filled from experimental results.

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive framework for the detection and analysis of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific research needs, with the former being suitable for routine analysis and the latter for applications requiring higher sensitivity. The stability-indicating method is essential for assessing the chemical stability of the compound, which is a critical parameter in drug development. Proper validation of these methods according to regulatory guidelines is paramount to ensure the generation of reliable and accurate data.

References

Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxybenzoic acid is a substituted benzoic acid that may be of interest in various biochemical and pharmaceutical research areas, including metabolism and drug development. Accurate and reliable quantification of this analyte in complex biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a robust and widely accessible method for this purpose. This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples. The method utilizes a reversed-phase C18 column and a gradient elution program for optimal separation and analysis.

Principle of the Method

This method involves the isolation of this compound and an internal standard (IS), 2-methoxybenzoic acid, from biological matrices via protein precipitation. The supernatant is then injected into a reversed-phase HPLC system. The separation is achieved on a C18 column with a gradient mobile phase consisting of an acidic aqueous solution and an organic solvent (acetonitrile). The compounds are detected by UV absorbance, and quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Analytes and Standard:

    • This compound (≥98% purity)

    • 2-Methoxybenzoic acid (Internal Standard, IS) (≥99% purity)

  • Solvents and Reagents:

  • Biological Matrices:

    • Blank human plasma (with anticoagulant, e.g., EDTA)

    • Blank human urine

    • Blank tissue (e.g., liver, kidney)

Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution: A gradient elution is recommended for optimal separation. A typical gradient program is outlined in the table below. This may require optimization based on the specific HPLC system and column used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 254 nm

Table 1: HPLC Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and 2-methoxybenzoic acid (IS) into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.

Sample Preparation

The following protocols are provided for plasma, urine, and tissue samples. The key initial step for plasma and tissue is protein precipitation to remove interfering macromolecules.

  • Thaw frozen plasma samples on ice.

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

  • Thaw frozen urine samples and centrifuge at 2000 x g for 10 minutes at 4°C to remove particulate matter.

  • Pipette 200 µL of the supernatant into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 200 µL of 0.1 M perchloric acid to precipitate any remaining proteins and adjust pH.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Accurately weigh approximately 100 mg of tissue.

  • Add 1 mL of ice-cold homogenization solution (e.g., 80% methanol in water) and 20 µL of the internal standard working solution.

  • Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the supernatant to an HPLC vial for analysis.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is urine Urine Sample urine->add_is tissue Tissue Sample tissue->add_is protein_precip Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precip for Plasma homogenize Homogenization add_is->homogenize for Tissue centrifuge1 Centrifugation add_is->centrifuge1 for Urine protein_precip->centrifuge1 homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation supernatant->evaporate for Plasma/Tissue hplc_injection HPLC Injection supernatant->hplc_injection for Urine reconstitute Reconstitution evaporate->reconstitute reconstitute->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Peak Area Ratio) detection->data_analysis

Caption: Experimental workflow for HPLC analysis.

Data Presentation and Method Performance

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are representative and should be confirmed during in-house method validation.

Table 2: Chromatographic Parameters
CompoundRetention Time (min)
This compound~ 8.5
2-Methoxybenzoic acid (IS)~ 10.2

Retention times are approximate and may vary depending on the specific column and HPLC system.

Table 3: Method Validation Parameters
ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~ 0.03 µg/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Signaling Pathway and Logical Relationships

The analytical process follows a logical progression from sample receipt to final data reporting. This can be visualized as a pathway ensuring data integrity and quality control at each step.

G sample_receipt Sample Receipt and Logging sample_prep Sample Preparation (Extraction) sample_receipt->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing and Integration hplc_analysis->data_processing qc_review QC Review and Acceptance data_processing->qc_review report_generation Report Generation qc_review->report_generation

Caption: Logical flow of the analytical process.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in various biological matrices using HPLC with UV detection. The described sample preparation techniques are effective in removing interfering substances, and the chromatographic conditions allow for excellent separation of the analyte and internal standard. This method is suitable for use in research and drug development settings, providing a reliable tool for the accurate quantification of this compound. Method validation should be performed in the respective laboratory to ensure compliance with regulatory guidelines.

Application Note: Structural Confirmation of 2-Amino-3-methoxybenzoic Acid by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the structural confirmation of 2-Amino-3-methoxybenzoic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The methodology outlines sample preparation, chromatographic separation, and mass spectrometric analysis, including tandem MS (MS/MS) for fragmentation analysis. The presented data and workflows serve as a comprehensive guide for the unambiguous identification and structural elucidation of this and similar small molecules.

Introduction

This compound (also known as 3-methoxyanthranilic acid) is an aminobenzoic acid derivative with the molecular formula C₈H₉NO₃.[1][2] As a substituted benzoic acid, it can be involved in various biochemical pathways and is of interest in metabolic research.[2] Accurate structural confirmation is critical in drug development, metabolomics, and chemical synthesis to ensure compound identity and purity. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and confirming the structure of small molecules through specific fragmentation patterns.[2][3]

This document details a robust method using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer to confirm the structure of this compound. The protocol covers full scan MS for accurate mass measurement and tandem mass spectrometry (MS/MS) for generating characteristic fragment ions to complete the structural puzzle.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound (CAS: 3177-80-8) in methanol.

  • Working Solution: Dilute the stock solution with 50:50 methanol:water (v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid facilitates protonation in positive ion mode ESI.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulates.

Liquid Chromatography (LC) Method

The chromatographic step separates the analyte from potential impurities.

Parameter Condition
Instrument UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

High-resolution mass spectrometry provides accurate mass measurements for elemental composition determination.[4]

Parameter Condition
Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 800 L/hr
MS1 Scan Range m/z 50 - 500
MS/MS Acquisition Data-Dependent Acquisition (DDA)
Collision Energy Ramped Collision Energy (e.g., 10-40 eV)
Collision Gas Argon

Visualization of Experimental Workflow

The overall process from sample handling to final data analysis is depicted in the workflow diagram below.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) Filt Syringe Filtration (0.22 µm) Prep->Filt LC UHPLC Separation (C18 Column) Filt->LC ESI Ionization (ESI+) LC->ESI MS1 Full Scan MS (Accurate Mass) ESI->MS1 CID Fragmentation (Collision Cell) MS1->CID MS2 MS/MS Scan (Fragment Ions) CID->MS2 Analysis Data Analysis (Structural Confirmation) MS2->Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Results and Data Presentation

Accurate Mass and Elemental Composition

The molecular formula of this compound is C₈H₉NO₃, with a monoisotopic mass of 167.05824 Da.[1] In positive mode ESI, the compound is expected to be detected as the protonated molecule, [M+H]⁺.

Parameter Value
Molecular Formula C₈H₉NO₃
Exact Mass (Neutral) 167.05824 Da
Expected Ion [M+H]⁺ C₈H₁₀NO₃⁺
Calculated m/z for [M+H]⁺ 168.06552
Measured m/z for [M+H]⁺ To be determined experimentally
Mass Accuracy < 5 ppm (typical for HRMS)
Tandem MS (MS/MS) Fragmentation Analysis

MS/MS analysis of the precursor ion at m/z 168.07 provides structural information. The fragmentation of benzoic acids often involves losses of small molecules such as water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).[5][6] The presence of amino and methoxy (B1213986) groups introduces additional fragmentation pathways.

The table below summarizes the major expected fragment ions based on publicly available MS/MS data and known fragmentation rules.[1]

Measured m/z Proposed Formula Mass Error (ppm) Proposed Neutral Loss Proposed Fragment Structure
168.0655C₈H₁₀NO₃⁺-Precursor IonProtonated Parent Molecule
150.0549C₈H₈NO₂⁺< 5H₂O (18.0106 Da)Loss of water from the carboxylic acid and amino group
135.0311C₇H₅NO₂⁺< 5H₂O + CH₃Loss of water and a methyl radical
122.0600C₇H₈NO⁺< 5H₂O + COSubsequent loss of carbon monoxide
94.0658C₆H₈N⁺< 5H₂O + CO + COLoss of water and two CO molecules
77.0391C₆H₅⁺< 5H₂O + CO + CO + NH₃Phenyl cation fragment

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the loss of stable neutral molecules. A plausible fragmentation pathway is illustrated below.

Fragmentation_Pathway parent [M+H]⁺ C₈H₁₀NO₃⁺ m/z 168.07 frag1 C₈H₈NO₂⁺ m/z 150.05 parent->frag1 - H₂O frag2 C₇H₈NO⁺ m/z 122.06 frag1->frag2 - CO frag3 C₆H₈N⁺ m/z 94.07 frag2->frag3 - CO frag4 C₆H₅⁺ m/z 77.04 frag3->frag4 - NH₃

Caption: Proposed fragmentation pathway for [M+H]⁺.

Discussion of Fragmentation:

  • Initial Loss of Water (m/z 150.05): The most common initial fragmentation step for protonated amino acids is the loss of water.[7] This likely occurs from the carboxylic acid group.

  • Loss of Carbon Monoxide (m/z 122.06): Following dehydration, the resulting ion can lose carbon monoxide, a characteristic fragmentation for many aromatic acids.[6]

  • Further Fragmentation (m/z 94.07 and 77.04): Subsequent losses, such as another CO molecule and ammonia (B1221849) (NH₃), lead to the smaller, stable fragments observed in the MS/MS spectrum.[1]

Conclusion

The described LC-HRMS method provides a reliable and definitive approach for the structural confirmation of this compound. By combining high-resolution accurate mass measurement of the precursor ion with the detailed structural information from its MS/MS fragmentation pattern, an unambiguous identification can be achieved. This protocol is suitable for quality control in pharmaceutical development and for the identification of metabolites in complex biological matrices.

References

Application Notes and Protocols: Interpreting the ¹H NMR Spectrum of 2-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-methoxybenzoic acid is a substituted aromatic compound with applications in pharmaceutical and chemical synthesis. Its structure elucidation is crucial for quality control and research and development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for confirming the molecular structure of such small organic molecules. This document provides a detailed interpretation of the ¹H NMR spectrum of this compound, a standardized experimental protocol for data acquisition, and a logical diagram illustrating the proton relationships.

Molecular Structure

The structure of this compound, with protons labeled for NMR assignment, is shown below:

  • H_a: Protons of the methoxy (B1213986) group (-OCH₃)

  • H_b, H_c, H_d: Aromatic protons on the benzene (B151609) ring

  • H_amine: Protons of the amino group (-NH₂)

  • H_acidic: Proton of the carboxylic acid group (-COOH)

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Quantitative Data Summary

The following table summarizes the expected chemical shifts, multiplicities, and integration values for the protons of this compound, typically observed in a deuterated solvent like DMSO-d₆.[1]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H_a (-OCH₃)~3.84Singlet (s)3H
H_b~6.50Doublet of doublets (dd)1H
H_c~6.87Triplet (t)1H
H_d~7.44Doublet of doublets (dd)1H
H_amine (-NH₂)Broad singlet (br s)1H2H
H_acidic (-COOH)Broad singlet (br s)1H1H

Note: The chemical shifts for the amine and carboxylic acid protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad signals due to chemical exchange and hydrogen bonding.[2][3]

Detailed Peak Assignments
  • Methoxy Protons (H_a): The three protons of the methoxy group are equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet at approximately 3.84 ppm with an integration value of 3H.[4]

  • Aromatic Protons (H_b, H_c, H_d): The three aromatic protons are in different chemical environments and exhibit spin-spin coupling with each other.

    • H_c: This proton is coupled to both H_b and H_d, resulting in a triplet (or more accurately, a triplet-like signal) around 6.87 ppm.[4]

    • H_b: This proton is coupled to H_c, appearing as a doublet of doublets around 6.50 ppm.[4]

    • H_d: This proton is coupled to H_c and is typically the most deshielded of the aromatic protons due to the influence of the carboxylic acid group, appearing as a doublet of doublets around 7.44 ppm.[4]

  • Amine Protons (H_amine): The two protons on the nitrogen atom are typically observed as a broad singlet. Their chemical shift can vary significantly.

  • Carboxylic Acid Proton (H_acidic): This is the most deshielded proton and appears as a broad singlet at a high chemical shift value, often above 10 ppm.[2]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for compounds with acidic protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the instrument is not equipped to use the solvent signal as a reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).[1]

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for routine ¹H NMR).[5]

  • Use a standard pulse sequence (e.g., a simple 90° pulse-acquire sequence).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).

  • Set the relaxation delay to allow for full relaxation of the protons between scans (typically 1-5 seconds).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or the residual solvent peak) to its known value.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities of the signals to determine the spin-spin coupling patterns.

Logical Relationships and Visualization

The connectivity and spatial relationships between the protons in this compound can be visualized to better understand the resulting ¹H NMR spectrum, particularly the coupling patterns in the aromatic region.

G cluster_molecule This compound H_a H_a (-OCH3) ~3.84 ppm (s) H_b H_b ~6.50 ppm (dd) H_c H_c ~6.87 ppm (t) H_b->H_c H_d H_d ~7.44 ppm (dd) H_c->H_d H_amine H_amine (-NH2) Broad (s) H_acidic H_acidic (-COOH) Broad (s)

Caption: Proton relationships in this compound.

This diagram illustrates the key relationships:

  • The aromatic protons H_b, H_c, and H_d are coupled to each other, leading to their characteristic splitting patterns.

  • The methoxy (H_a), amine (H_amine), and carboxylic acid (H_acidic) protons are typically not coupled to other protons in the molecule and thus appear as singlets (though often broad for the amine and acid protons).

References

Application Notes: 2-Amino-3-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, is an aromatic organic compound featuring amino, methoxy, and carboxylic acid functional groups.[1][2] This trifunctional arrangement makes it a highly versatile and valuable building block in organic synthesis, particularly for constructing complex heterocyclic scaffolds. Its structure allows for selective modifications, enabling the synthesis of a diverse range of molecules with significant biological activities. These derivatives are prominent in medicinal chemistry and drug discovery, finding applications as anticancer and antidiabetic agents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 3177-80-8[1]
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [1]
Appearance White to yellow to brown powder/solid[3]
Melting Point 169-170 °C[2]
Solubility Slightly soluble in DMSO and Methanol[3]
pKa 4.82 ± 0.10 (Predicted)[3]

Key Applications in Pharmaceutical Synthesis

The unique substitution pattern of this compound makes it an ideal precursor for synthesizing targeted therapeutic agents.

Anticancer Agents: CDK1/Cyclin B Inhibitors

This compound is a foundational component in the synthesis of potent antitumor agents, specifically those that target the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[2] This complex is a crucial regulator of the G2/M phase transition in the cell cycle.[4] By inhibiting this complex, the proliferation of cancer cells can be halted. The development of selective inhibitors is a key strategy in oncology, and this compound provides a core scaffold for building such molecules.[2]

Cell Cycle Regulation by CDK1/Cyclin B

The CDK1/Cyclin B complex, also known as the Maturation Promoting Factor (MPF), drives the cell into mitosis.[5] Its activation involves the dephosphorylation of CDK1, allowing the complex to phosphorylate downstream targets that initiate chromosome condensation, nuclear envelope breakdown, and spindle formation.[6][7] Inhibitors synthesized from this compound can block the kinase activity of this complex, inducing cell cycle arrest and potentially apoptosis in cancer cells.

CDK1_Pathway CyclinB Cyclin B Synthesis Complex CDK1/Cyclin B Active Complex CyclinB->Complex CDK1_inactive CDK1 (Inactive) (Phosphorylated) CDK1_inactive->Complex Activation (Dephosphorylation) Mitosis Mitotic Events (Chromosome Condensation, Spindle Formation) Complex->Mitosis Phosphorylates Targets Arrest Cell Cycle Arrest Complex->Arrest Inhibitor Inhibitor (from this compound) Inhibitor->Complex Inhibitor->Arrest

Figure 1: Inhibition of the CDK1/Cyclin B pathway by derived compounds.
Antidiabetic Agents: Alogliptin (B1666894) Synthesis

This compound is a reported intermediate in the synthesis of Alogliptin.[2] Alogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones. By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) release and suppress glucagon (B607659) secretion in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.[8] While various synthetic routes to Alogliptin exist, some utilize precursors that can be derived from 3-methoxyanthranilic acid.[8][9][10][11][12]

Application in Heterocyclic Chemistry: Synthesis of Quinazolinones

The reaction of the amino and carboxylic acid groups in this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, most notably quinazolinones. Quinazolinone derivatives are known for their broad spectrum of pharmacological activities. General methods for synthesizing quinazolinones from 2-aminobenzoic acids are well-established and can be adapted for this compound.[13][14][15][16] A common approach involves a two-step sequence: acylation of the amino group followed by cyclocondensation with an amine.

Quinazolinone_Synthesis A caption_A 2-Amino-3-methoxy- benzoic acid B N-Acyl Intermediate A->B Acylation AcylCl R-COCl Amine R'-NH2 C 8-Methoxy- quinazolin-4(3H)-one B->C Cyclocondensation

Figure 2: General synthesis of 8-methoxyquinazolin-4(3H)-ones.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted 8-Methoxyquinazolin-4(3H)-ones

This protocol describes a general two-step procedure for the synthesis of quinazolinone derivatives starting from this compound.

Step 1: Synthesis of N-Acyl-2-amino-3-methoxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., pyridine (B92270) or dioxane).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (R-COCl, 1.1 eq) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and pour it into ice-cold water. The N-acylated product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclocondensation to form the Quinazolinone Ring

  • Reaction Setup: Combine the N-acyl intermediate from Step 1 (1.0 eq) and a primary amine (R'-NH₂, 1.2 eq) in a flask with a suitable solvent like ethanol (B145695) or acetic acid.

  • Cyclization: Add a catalytic amount of a dehydrating agent or acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.

  • Purification: Filter the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield the pure 2,3-disubstituted 8-methoxyquinazolin-4(3H)-one.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated derivative of this compound (esterified to prevent side reactions with the carboxylic acid).

Prerequisite: The starting material must first be halogenated (e.g., brominated or iodinated) at an available ring position and the carboxylic acid protected, typically as a methyl or ethyl ester (e.g., Methyl 2-amino-5-bromo-3-methoxybenzoate).

  • Reaction Setup: To a Schlenk flask, add the halogenated 2-Amino-3-methoxybenzoate derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow start Start setup Reaction Setup (Add Reactants, Solvent, Catalyst) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert heat Heat to Reaction Temp (e.g., 80-100 °C) & Stir inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete quench Reaction Quench & Work-up monitor->quench Reaction Complete extract Extraction with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purification (Column Chromatography or Recrystallization) dry->purify end Pure Product purify->end

Figure 3: General experimental workflow for cross-coupling reactions.
Quantitative Data Summary

The following table provides representative yields for Suzuki-Miyaura coupling reactions involving similar aminobenzoic acid derivatives, illustrating the efficiency of the method.

Aryl Halide SubstrateArylboronic AcidCatalyst / LigandBaseYield (%)
3-Bromo-indazolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄85-95
2-Chlorobenzimidazole4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄80-90
5-Bromoanthranilic acid3-Tolylboronic acidPd(PPh₃)₄Na₂CO₃75-85
3-Iodo-N-H-indazole4-Fluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄90-98

Note: Yields are representative and can vary based on specific substrates and reaction conditions. Data is compiled based on general outcomes for similar heterocyclic systems.

Conclusion

This compound is a highly effective and versatile building block for organic synthesis. Its utility is demonstrated in the efficient construction of complex molecules, including key heterocyclic cores like quinazolinones and as a precursor for important pharmaceuticals. The protocols provided herein offer robust starting points for researchers aiming to leverage this compound in their synthetic strategies for drug discovery and materials science.

References

Standard Operating Procedure for the Quantitative Analysis of 2-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methoxybenzoic acid is a substituted benzoic acid derivative that may serve as a potential biomarker or play a role in various biochemical pathways.[1] Accurate and precise quantification of this analyte is crucial for metabolism studies, pharmacokinetic analysis, and quality control in drug development. This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of this compound in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for reliable quantification.

Principle of the Method

This method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in the sample matrix. The separation is followed by detection and quantification using tandem mass spectrometry (MS/MS). The analyte is ionized using electrospray ionization (ESI) and fragmented to produce specific product ions. The quantitative analysis is based on the signal intensity of these specific ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which ensures high selectivity and sensitivity.

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d3). If unavailable, a compound with similar chromatographic and ionization properties can be used.

  • Solvents:

    • Acetonitrile (B52724) (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, Type I)

    • Formic acid (LC-MS grade, >99%)

  • Sample Preparation:

    • Protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile, or methanol)

    • Solid-Phase Extraction (SPE) cartridges (if required for complex matrices)

  • Vials: Amber glass or polypropylene (B1209903) autosampler vials with septa

Instrumentation and Analytical Conditions

A standard HPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Time (min)
0.0
5.0
7.0
7.1
10.0
Mass Spectrometry (MS) Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimize for the specific instrument
MRM Transitions Compound
This compound
Internal Standard

Note: The precursor m/z for the deprotonated molecule [M-H]⁻ is 166.0502.[2] The specific product ions for MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and B. These will be used to spike into the blank matrix to create calibration standards.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with the 50:50 mobile phase mixture.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward method for removing proteins from biological samples like plasma or serum.[3]

  • Pipette 100 µL of the sample (plasma, serum, etc.) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile (or 3 volumes of the organic solvent) to precipitate the proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

cluster_sample_prep Sample Preparation Workflow Sample 100 µL Sample Add_IS Add 20 µL Internal Standard Sample->Add_IS Add_Solvent Add 300 µL Cold Acetonitrile Add_IS->Add_Solvent Vortex_1 Vortex Add_Solvent->Vortex_1 Centrifuge Centrifuge Vortex_1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation using protein precipitation.

Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare a calibration curve by spiking known concentrations of the working standard solutions into a blank biological matrix (e.g., drug-free plasma). Process these standards alongside the unknown samples using the same sample preparation protocol. A typical calibration range might be 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Data Analysis and Presentation

Quantification

The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Method Validation Parameters

The analytical method should be validated according to relevant guidelines (e.g., FDA or ICH). Key validation parameters are summarized in the table below.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Limit of Detection (LOD) Signal-to-noise ratio (S/N) ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio (S/N) ≥ 10, with acceptable accuracy and precision
Recovery Consistent and reproducible recovery across the concentration range
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability under various storage and processing conditions
Example Data Summary

The following table presents a hypothetical summary of quantitative data for the analysis of this compound.

ParameterResult
Retention Time ~ 3.5 min
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 12%
Accuracy (%) 90 - 110%
Recovery (%) > 85%

System Suitability

Before running the analytical batch, a system suitability test should be performed to ensure the LC-MS/MS system is performing adequately. This typically involves injecting a mid-concentration standard multiple times and checking for consistency in retention time, peak area, and peak shape.

Overall Workflow Diagram

cluster_workflow Quantitative Analysis Workflow A Standard and Sample Preparation B LC-MS/MS Analysis A->B C Data Acquisition B->C D Data Processing C->D E Quantification and Reporting D->E

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-Amino-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Amino-3-methoxybenzoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory-scale synthesis involves the hydrolysis of its methyl ester precursor, methyl 2-amino-3-methoxybenzoate. Another potential route, often used in industrial settings for related compounds, is the reduction of a nitro-substituted precursor, such as 2-nitro-3-methoxybenzoic acid. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What is the role of this compound in drug development?

A2: this compound is a crucial building block in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of inhibitors of cyclin-dependent kinase 1 (CDK1)/cyclin B, which are investigated for their potential in anti-tumor treatments. Additionally, it is a key intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes.

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a solid, with a melting point in the range of 169-170 °C. It is also known by its synonym, 3-Methoxyanthranilic acid.[1]

Q4: What are the main safety hazards associated with this compound?

A4: According to its Globally Harmonized System (GHS) classification, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the hydrolysis of methyl 2-amino-3-methoxybenzoate.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Hydrolysis: The reaction may not have gone to completion.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (the methyl ester).- Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reflux time or slightly increasing the temperature.- Base Stoichiometry: Ensure at least 2-3 equivalents of the base (e.g., NaOH or KOH) are used to drive the reaction to completion.
Product Decomposition: The product may be sensitive to prolonged exposure to high temperatures or harsh pH.- Controlled Heating: Avoid excessive heating during the reaction and workup.- Careful Acidification: Add acid dropwise during the workup to precipitate the product, avoiding a large excess which could lead to degradation.
Product is an Oil or Gummy Solid Presence of Impurities: Residual starting material or byproducts can inhibit crystallization.- Ensure Complete Hydrolysis: Verify with TLC that no starting material remains.- Purification: If impurities are present, consider purification by flash column chromatography before attempting recrystallization.
Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.- Solvent Screening: Test a range of solvents or solvent mixtures on a small scale. Ethanol (B145695), methanol (B129727), or an ethanol/water mixture are good starting points for polar molecules like this.[2]- Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.
Discolored Product (e.g., yellow or brown) Oxidation of the Amino Group: The aromatic amine functionality can be susceptible to air oxidation, especially at elevated temperatures.- Inert Atmosphere: While not always necessary for this specific reaction, performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.- Decolorization: During recrystallization, a small amount of activated charcoal can be added to the hot solution to remove colored impurities. Perform a hot filtration to remove the charcoal before cooling.
Difficulty in Isolating the Product Product is Water-Soluble: As an amino acid, the product may have some solubility in water, especially if the pH is not at its isoelectric point.- Adjust pH: Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility and maximize precipitation. This is typically in the acidic to neutral range.- Extraction: If the product remains in the aqueous layer, it may be necessary to perform multiple extractions with an organic solvent like ethyl acetate (B1210297) after acidification.

Troubleshooting Workflow Diagram

G start Low Yield or Impure Product check_completion Check Reaction Completion (TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete complete Reaction Complete check_completion->complete [Starting material consumed] optimize Optimize Reaction: - Increase time/temp - Add more base incomplete->optimize [Starting material remains] workup Proceed to Workup complete->workup optimize->check_completion acidify Acidify to Precipitate Product workup->acidify oiling_out Product Oils Out? acidify->oiling_out recrystallize Recrystallize Product oiling_out->recrystallize [No] column Purify by Column Chromatography oiling_out->column [Yes] solvent_screen Screen Recrystallization Solvents recrystallize->solvent_screen [Fails] pure_product Pure Product Obtained recrystallize->pure_product solvent_screen->recrystallize column->recrystallize

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Hydrolysis

This protocol is a representative method based on the general procedure for the hydrolysis of aromatic methyl esters.[3]

Materials:

  • Methyl 2-amino-3-methoxybenzoate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-amino-3-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).

  • Add a solution of NaOH or KOH (2.5 eq) in water to the flask.

  • Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is no longer detectable.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to adjust the pH to approximately 3-4, at which point the product should precipitate.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the purified product in a vacuum oven.

Purification by Recrystallization

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat the mixture with stirring until the solid dissolves completely.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Effect of Base Equivalents on Reaction Time and Yield

Base (eq)Reaction Time (h)Approximate Yield (%)Purity (by HPLC, %)
1.1> 86590
2.048597
2.5 2 92 >98
3.0293>98

Note: Data is representative and may vary based on specific experimental conditions.

Table 2: Recrystallization Solvent Screening

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Quality
WaterLowModerateNeedles, slow formation
EthanolLowHighGood, well-formed crystals
MethanolModerateHighSmall needles
Ethyl AcetateLowModerate-
Ethanol/Water (9:1) Very Low High Excellent, large needles
HexaneInsolubleInsolubleNot suitable

Note: Optimal solvent selection may require some experimentation.

Reaction Pathway and Logic Diagrams

General Synthetic Pathway

G cluster_0 Synthesis of this compound A Methyl 2-amino-3-methoxybenzoate B This compound A->B Hydrolysis C NaOH or KOH, H₂O/MeOH Reflux

Caption: The hydrolysis of methyl 2-amino-3-methoxybenzoate to the target carboxylic acid.

Parameter Optimization Logic

G goal Goal: High Yield & Purity param1 Base Equivalents goal->param1 param2 Reaction Time goal->param2 param3 Temperature goal->param3 outcome1 Sufficient Base (>2 eq) param1->outcome1 outcome2 Sufficient Time (Monitor by TLC) param2->outcome2 outcome3 Reflux Temperature param3->outcome3

Caption: Key parameters to optimize for the successful synthesis of this compound.

References

Overcoming challenges in the purification process of 2-Amino-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the initial steps for selecting a suitable recrystallization solvent for this compound?

A1: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which possesses both polar (amino, carboxylic acid) and non-polar (benzene ring, methoxy (B1213986) group) functionalities, a solvent of intermediate polarity or a solvent mixture is often optimal. Based on data for structurally similar compounds, promising starting points include alcohols (methanol, ethanol), or a mixture of a good solvent (like ethanol (B145695) or acetone) with an anti-solvent (like water or hexane).[1][2] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best option.

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, often because the solvent's boiling point is higher than the compound's melting point (169-170°C for this compound), or the solution is too concentrated.[3] To resolve this, you can:

  • Add more solvent: This will lower the saturation point of the solution.[3]

  • Lower the temperature: Use a solvent with a lower boiling point.

  • Re-heat and cool slowly: Re-heat the mixture until the oil dissolves completely, then allow it to cool down much more slowly. Rapid cooling encourages oil formation.[4]

  • Use a solvent mixture: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity is observed, then heat to clarify and cool slowly.

Q3: I am not observing any crystal formation after cooling the solution. What steps can I take?

A3: A lack of crystal formation can be due to several factors:

  • Excessive solvent: If too much solvent was used, the solution may not be supersaturated upon cooling. To fix this, carefully evaporate some of the solvent to concentrate the solution and then try cooling again.[4]

  • Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization. This can be induced by:

    • Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod.[3]

    • Seeding: Add a tiny crystal of the pure compound ("seed crystal") to the solution.[3]

  • Insufficient cooling: Ensure the solution has been cooled sufficiently, perhaps in an ice bath, to reduce the solubility and promote precipitation.[3]

Q4: My purified this compound is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.[3] Be aware that using too much charcoal can also remove some of your desired compound, reducing the overall yield.

Q5: What is a suitable stationary and mobile phase for purifying this compound by flash column chromatography?

A5: For a compound with the polarity of this compound, silica (B1680970) gel is a suitable stationary phase.[5] The choice of mobile phase (eluent) is critical and should be determined by thin-layer chromatography (TLC) beforehand. A good starting point for the eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). The ratio should be adjusted so that the desired compound has an Rf value of approximately 0.3 on the TLC plate.[5] For acidic compounds like this, adding a small amount of acetic acid to the mobile phase can sometimes improve the separation.[5]

Data Presentation

Table 1: Solubility of 2-Amino-3-methylbenzoic Acid (a structurally similar compound) in Various Solvents at Different Temperatures.

Note: This data is for 2-Amino-3-methylbenzoic acid and should be used as a guideline for solvent selection for this compound.

SolventTemperature (K)Mole Fraction Solubility (x10²)
Methanol278.151.95
298.154.45
318.158.05
Ethanol278.151.55
298.153.50
318.156.20
Acetone278.152.80
298.155.10
318.158.50
Ethyl Acetate278.151.20
298.152.50
318.154.80
Toluene278.150.15
298.150.35
318.150.70
Cyclohexane278.150.02
298.150.05
318.150.10

Data adapted from a study on 2-Amino-3-methylbenzoic acid and should be considered as a qualitative guide.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid completely dissolves.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.[3]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any impurities that adhere to the surface.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify this compound from a mixture of impurities using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected eluent (e.g., hexanes/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates. Aim for an Rf value of ~0.3 for this compound.[5]

  • Column Packing:

    • Plug the bottom of the column with glass wool and add a small layer of sand.

    • Dry pack the column with silica gel to the desired height (typically 6-10 inches).[5]

    • Add a layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Carefully apply the sample to the top of the silica gel.[5]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., with compressed air) to force the eluent through the column at a steady rate.[5]

  • Fraction Collection: Collect the eluate in a series of fractions (test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Recrystallization_Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oil Oiling out? crystals->oil No collect Collect and dry pure crystals crystals->collect Yes no_crystals No Crystals oil->no_crystals No oiling_out Oiling Out oil->oiling_out Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent add_solvent Add more solvent oiling_out->add_solvent slow_cool Cool more slowly oiling_out->slow_cool change_solvent Use lower boiling point solvent oiling_out->change_solvent supersaturated Supersaturated? too_much_solvent->supersaturated No evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed Yes evaporate->cool scratch_seed->cool add_solvent->dissolve slow_cool->dissolve change_solvent->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Purification_Workflow crude Crude this compound analysis1 Initial Purity Analysis (e.g., TLC, HPLC, MP) crude->analysis1 decision Purification Method? analysis1->decision recrystallization Recrystallization decision->recrystallization High initial purity chromatography Flash Column Chromatography decision->chromatography Complex mixture protocol_recryst Follow Recrystallization Protocol recrystallization->protocol_recryst protocol_chrom Follow Chromatography Protocol chromatography->protocol_chrom analysis2 Purity Analysis of Fractions/Crystals protocol_recryst->analysis2 protocol_chrom->analysis2 further_purification Further Purification Needed? analysis2->further_purification pure_product Pure this compound further_purification->decision Yes further_purification->pure_product No

Caption: General experimental workflow for the purification of this compound.

Solvent_Polarity_Relationship cluster_Solvents Solvent Polarity Spectrum cluster_Outcomes Purification Outcomes for this compound NonPolar Non-Polar (e.g., Hexane) Poor_Solubility Poor Solubility (Good for washing crystals) NonPolar->Poor_Solubility Intermediate Intermediate Polarity (e.g., Ethyl Acetate) Good_Separation Good Separation (Recrystallization & Chromatography) Intermediate->Good_Separation Polar Polar (e.g., Ethanol, Water) High_Solubility High Solubility (Good 'good' solvent in mixtures) Polar->High_Solubility

References

Methods to prevent byproduct formation in 2-Amino-3-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-methoxybenzoic acid. The information is designed to help you anticipate and mitigate the formation of common byproducts in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amide Coupling Reactions

Q1: I am attempting an amide coupling reaction with this compound and a primary/secondary amine, but I am observing low yields and several side products. What are the likely byproducts and how can I prevent their formation?

A1: Low yields in amide coupling reactions with this compound are often due to side reactions such as dimerization/oligomerization, racemization (if coupled with a chiral amine), and side reactions related to the coupling agent.

Common Byproducts and Prevention Strategies:

  • Dimerization/Oligomerization: This occurs when a molecule of this compound reacts with another, leading to the formation of dimers or larger polymer chains. The amino group of one molecule attacks the activated carboxylic acid of another.

    • Prevention: The most effective method is to protect the amino group of this compound before activating the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common choice.

  • Racemization: If you are coupling with a chiral amine, the stereochemical integrity of the amine can be compromised under harsh reaction conditions.

    • Prevention: Use a mild coupling reagent and an additive that suppresses racemization, such as Hydroxybenzotriazole (HOBt) or OxymaPure.[1] Perform the reaction at a low temperature (e.g., 0 °C).

  • Byproducts from Coupling Reagents:

    • Carbodiimides (e.g., DCC, EDC): These can form N-acylurea byproducts, which can be difficult to remove.

      • Prevention: Use of an additive like HOBt can minimize this.[2]

    • Uronium/Aminium Reagents (e.g., HBTU, HATU): These can cause guanidinylation of the free amino group of your coupling partner.

      • Prevention: Use a phosphonium-based reagent (e.g., PyBOP) or ensure slow addition of the uronium reagent.

Troubleshooting Flowchart for Amide Coupling

Start Low Yield in Amide Coupling Protect_NH2 Is the amino group of 2-Amino-3-methoxybenzoic acid protected? Start->Protect_NH2 Coupling_Reagent What coupling reagent is being used? Protect_NH2->Coupling_Reagent Yes Add_Protecting_Group Protect the amino group (e.g., with Boc anhydride) before coupling. Protect_NH2->Add_Protecting_Group No Use_Additive Use an additive like HOBt or OxymaPure to minimize side reactions. Coupling_Reagent->Use_Additive Carbodiimide Change_Reagent Consider a phosphonium-based reagent (e.g., PyBOP) to avoid guanidinylation. Coupling_Reagent->Change_Reagent Uronium Add_Protecting_Group->Coupling_Reagent Optimize_Conditions Optimize reaction conditions: - Lower temperature (0 °C) - Use a weaker base - Minimize pre-activation time Use_Additive->Optimize_Conditions Change_Reagent->Optimize_Conditions End Improved Yield Optimize_Conditions->End

Caption: Troubleshooting workflow for amide coupling reactions.

Esterification Reactions

Q2: I am trying to synthesize the methyl or ethyl ester of this compound using Fischer esterification, but the yield is poor. What are the potential side reactions?

A2: Fischer esterification is conducted under acidic conditions, which can lead to side reactions involving the amino group.

Common Byproducts and Prevention Strategies:

  • N-Acylation: The amino group of one molecule can attack the protonated carboxylic acid of another, leading to amide byproduct formation, especially at higher temperatures.

    • Prevention: Protect the amino group prior to esterification.

  • Incomplete Reaction: The reaction is an equilibrium process, and failure to remove water will result in low conversion.

    • Prevention: Use a large excess of the alcohol as the solvent and a dehydrating agent, or use a Dean-Stark apparatus to remove water azeotropically.

  • Alternative Methods: For substrates sensitive to strong acid and heat, consider milder esterification methods.

Comparison of Esterification Methods

MethodReagentsConditionsCommon ByproductsPrevention/Mitigation
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄)RefluxAmide dimers/oligomersProtect the amino group before reaction.
Steglich Esterification Alcohol, DCC, DMAPRoom TemperatureDicyclohexylurea (DCU)DCU is often insoluble and can be filtered off.
Mitsunobu Reaction Alcohol, PPh₃, DEAD/DIAD0 °C to Room TempTriphenylphosphine oxide, reduced azodicarboxylatePurification by chromatography is typically required.
Decarboxylation

Q3: During a high-temperature reaction, I suspect my this compound is decarboxylating. At what temperatures does this occur, and how can I prevent it?

A3: Anthranilic acids and their derivatives can undergo thermal decarboxylation to yield anilines. For this compound, this would result in the formation of 3-methoxyaniline.

Prevention Strategies:

  • Temperature Control: Avoid unnecessarily high reaction temperatures. If a high-temperature step is required, perform it after the carboxylic acid has been converted to a more stable functional group (e.g., an amide or ester).

  • Reaction Time: Minimize the duration of high-temperature steps.

  • Protecting Groups: While N-protection does not directly prevent decarboxylation, it can prevent subsequent side reactions of the resulting aniline.

Decarboxylation Pathway

Reactant This compound Product 3-Methoxyaniline Reactant->Product Heat (Δ) Byproduct CO2 Reactant->Byproduct Heat (Δ)

Caption: Thermal decarboxylation of this compound.

Oxidation

Q4: My reaction mixture is turning dark, and I am observing colored impurities. Could this be due to oxidation of this compound?

A4: The amino group on the aromatic ring makes the compound susceptible to oxidation, which can lead to the formation of colored, often polymeric, byproducts. This can be exacerbated by the presence of air (oxygen), certain metal catalysts, or strong oxidizing agents.

Prevention Strategies:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Scavengers: In some cases, the addition of antioxidants or radical scavengers may be beneficial, although this should be evaluated on a case-by-case basis to ensure they do not interfere with the desired reaction.

  • Protecting Groups: N-protection can reduce the electron-donating ability of the amino group, making the aromatic ring less susceptible to oxidation.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is a general procedure for protecting the amino group to prevent dimerization and other side reactions.[3][4]

Materials:

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Add a solution of (Boc)₂O in THF dropwise at room temperature.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: HATU-Mediated Amide Coupling with N-Boc-2-Amino-3-methoxybenzoic acid

This protocol is designed to minimize side reactions during amide bond formation.

Materials:

  • N-Boc-2-Amino-3-methoxybenzoic acid (1.0 equivalent)

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-2-Amino-3-methoxybenzoic acid and HATU in anhydrous DMF.

  • Add DIPEA to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow for Amide Coupling

cluster_0 N-Boc Protection cluster_1 Amide Coupling p1 Dissolve this compound in THF/Water with NaHCO3 p2 Add (Boc)2O p1->p2 p3 Stir 12-24h at RT p2->p3 p4 Work-up and Extraction p3->p4 c1 Dissolve N-Boc protected acid and HATU in DMF p4->c1 N-Boc-2-Amino-3-methoxybenzoic acid c2 Add DIPEA for pre-activation c1->c2 c3 Add Amine c2->c3 c4 Stir 2-12h at RT c3->c4 c5 Work-up and Purification c4->c5

Caption: Workflow for N-protection and subsequent amide coupling.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Amino-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a chemically stable compound under standard laboratory conditions.[1][2][3] It is not prone to hazardous polymerization.[1] However, its stability can be compromised by exposure to certain conditions and incompatible materials.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][4] For extended storage, refrigeration is often recommended. Specific temperature recommendations from suppliers vary, as detailed in the table below.

Q3: Are there specific storage recommendations for this compound in solvent?

A3: Yes, when dissolved in a solvent, this compound should be stored at lower temperatures to maintain its stability. One supplier suggests that in solvent, the compound is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[2]

Q4: What conditions should be avoided during the handling and storage of this compound?

A4: To prevent degradation, it is crucial to avoid exposure to excess heat, direct sunlight, and the formation of dust.[1][2]

Q5: What substances are incompatible with this compound?

A5: This compound should not be stored or handled with strong oxidizing agents, strong acids, or strong bases, as these can cause reactions that may compromise the integrity of the material.[1]

Q6: What are the potential hazardous decomposition products of this compound?

A6: Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource
PowderRoom TemperatureNot specified[5]
PowderRefrigeratedNot specified[6]
Powder4°C2 years[2]
Powder-20°C3 years[2]
In Solvent-20°C1 month[2]
In Solvent-80°C6 months[2]

Experimental Protocols

While specific experimental protocols for stability testing were not detailed in the searched documents, a general workflow for handling and preparing a solution of this compound for an experiment can be outlined.

Protocol: General Handling and Solution Preparation

  • Acclimatization: If stored at a low temperature, allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a well-ventilated area or a chemical fume hood, accurately weigh the desired amount of the solid compound. Minimize dust formation during this process.

  • Dissolution: Add the weighed solid to the appropriate solvent in a suitable container. The choice of solvent will depend on the specific experimental requirements.

  • Mixing: Gently agitate or stir the mixture until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Storage of Solution: If the prepared solution is not for immediate use, store it at the recommended temperature (see Table 1) in a tightly sealed container.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_storage Post-Preparation start Start: Retrieve from Storage acclimatize Acclimatize to Room Temperature start->acclimatize weigh Weigh Compound acclimatize->weigh dissolve Dissolve in Solvent weigh->dissolve mix Mix until Dissolved dissolve->mix use Use in Experiment mix->use store Store Solution at Recommended Temperature mix->store If not for immediate use store->use incompatibility_diagram compound This compound incompatible Incompatible With compound->incompatible strong_oxidizers Strong Oxidizing Agents incompatible->strong_oxidizers strong_acids Strong Acids incompatible->strong_acids strong_bases Strong Bases incompatible->strong_bases

References

Technical Support Center: Isomer Separation in HPLC Analysis of 2-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the HPLC separation of 2-Amino-3-methoxybenzoic acid and its positional isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary challenges in the HPLC separation of this compound and its isomers?

A1: The main difficulties arise from the structural similarities of the isomers, which lead to:

  • Co-elution or Poor Resolution: Due to very similar polarities and hydrophobicities, isomers often elute close to one another, making baseline separation difficult to achieve.

  • Peak Tailing: The basic amino group on the molecule can interact with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases. This secondary interaction can lead to asymmetrical, tailing peaks, which complicates accurate quantification.

  • Method Robustness: Small variations in mobile phase pH can lead to significant shifts in retention times, affecting the reproducibility of the method.

Q2: I am observing significant peak tailing for this compound. What are the likely causes and solutions?

A2: Peak tailing for amine-containing compounds is a common issue in reversed-phase HPLC. Here are the primary causes and how to address them:

CauseSolution
Secondary Interactions with Silanols The basic amino group interacts with acidic silanol groups on the silica (B1680970) stationary phase.
Solution 1: Lower Mobile Phase pH: Add an acidic modifier such as 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanol groups, minimizing their interaction with the protonated amine.
Solution 2: Use a Mobile Phase Buffer: Employ a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a low pH (e.g., 3-4) to maintain a consistent pH and ionic strength, which can significantly improve peak shape.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase.
Solution: Reduce the sample concentration or the injection volume.
Column Degradation The column may be contaminated or have a void at the inlet.
Solution: First, try flushing the column with a strong solvent. If that fails, replace the column. Using a guard column can help extend the life of your analytical column.

Q3: My isomers of this compound are co-eluting or have very poor resolution. How can I improve their separation?

A3: Improving the resolution of closely eluting isomers requires optimizing the selectivity of your HPLC method.

StrategyAction
Optimize Mobile Phase pH The ionization state of the amino and carboxylic acid groups is highly dependent on pH. Altering the pH can change the polarity of the isomers to different extents, thereby improving separation.
Action: Experiment with a range of pH values, typically between 2.5 and 5.5. It is advisable to work at a pH that is at least 1.5-2 units away from the pKa of the analytes to ensure consistent ionization.
Change the Organic Modifier The choice of organic solvent can influence selectivity.
Action: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the interaction with the stationary phase.
Adjust the Gradient A steep gradient may not provide sufficient time for the separation of closely eluting compounds.
Action: Employ a shallower gradient. This will increase the run time but can significantly enhance the resolution of isomeric compounds.
Change the Stationary Phase If mobile phase optimization is insufficient, a different column chemistry may be necessary.
Action: A standard C18 column is a good starting point. However, a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions. For challenging separations, a mixed-mode column that utilizes both reversed-phase and ion-exchange mechanisms can be very effective.[1][2]

Experimental Protocols

Below are representative HPLC methods for the separation of this compound and its positional isomers. These should be considered as starting points and may require further optimization for your specific application.

Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Solvent A:Solvent B) and filter through a 0.45 µm syringe filter.

Data Presentation

The following tables provide illustrative data for the separation of this compound and two of its potential positional isomers based on the protocol above. Actual results will vary depending on the specific isomers, instrumentation, and exact conditions.

Table 1: Representative Chromatographic Data for Positional Isomer Separation (Protocol 1)

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
2-Amino-5-methoxybenzoic acid12.51.2-
2-Amino-4-methoxybenzoic acid13.81.32.2
This compound15.21.22.5

Visualizations

Troubleshooting Workflow for Isomer Separation

TroubleshootingWorkflow Start Problem: Poor Isomer Separation (Co-elution or Poor Resolution) CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing Observed? CheckPeakShape->Tailing CoElution Co-elution or Poor Resolution Tailing->CoElution No FixTailing Address Peak Tailing: - Adjust Mobile Phase pH (Acidic Modifier) - Use Buffer - Reduce Sample Concentration Tailing->FixTailing Yes OptimizeSelectivity Optimize Selectivity CoElution->OptimizeSelectivity FixTailing->OptimizeSelectivity AdjustpH Modify Mobile Phase pH OptimizeSelectivity->AdjustpH ChangeSolvent Change Organic Modifier (ACN vs. MeOH) AdjustpH->ChangeSolvent AdjustGradient Adjust Gradient Slope (Make it Shallower) ChangeSolvent->AdjustGradient ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl or Mixed-Mode) AdjustGradient->ChangeColumn End Achieved Baseline Separation ChangeColumn->End pHEffect cluster_pH Mobile Phase pH cluster_Analyte Analyte State & Retention Low_pH Low pH (e.g., < 3.0) Protonated Amine: Protonated (R-NH3+) Carboxyl: Neutral (R-COOH) Result: Increased Retention Low_pH->Protonated Mid_pH pH near pKa Mixed Mixed Ionization States Result: Poor Peak Shape, Unstable Retention Mid_pH->Mixed High_pH High pH (e.g., > 5.0) Deprotonated Amine: Neutral (R-NH2) Carboxyl: Deprotonated (R-COO-) Result: Decreased Retention High_pH->Deprotonated

References

Techniques for enhancing the sensitivity of MS detection for 2-Amino-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable resource for professionals in drug development and scientific research, this technical support center offers detailed guidance on enhancing the Mass Spectrometry (MS) detection of 2-Amino-3-methoxybenzoic acid.

Troubleshooting Guides

This section addresses common challenges encountered during the MS analysis of this compound, providing systematic approaches to identify and resolve them.

Issue IDQuestionAnswer
SENS-001 Why am I observing a very low or no signal for this compound? Low signal intensity is a frequent issue that can stem from several factors. Follow this checklist: 1. Sample Preparation: Ensure the sample concentration is appropriate, typically in the range of 10 µg/mL for LC-MS analysis.[1] Overly concentrated samples can cause ion suppression.[1] Verify that samples are free from high concentrations of non-volatile salts or detergents, which are incompatible with Electrospray Ionization (ESI).[1][2] 2. Ionization Source Parameters: Optimize ESI source conditions, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. For this compound, evaluate both positive and negative ionization modes. The amino group is amenable to positive ionization ([M+H]⁺), while the carboxylic acid group can be detected in negative mode ([M-H]⁻). 3. Mobile Phase Composition: The presence of ion-pairing agents like Trifluoroacetic Acid (TFA) can significantly suppress the ESI signal.[1][3] If possible, replace TFA with an MS-friendly modifier like 0.1% formic acid, which aids in protonation for positive mode analysis.[1][4] 4. Instrument Contamination: The MS system, particularly the ion optics, can become contaminated over time. If you observe a gradual decrease in sensitivity across multiple analytes, consider cleaning the instrument's ion source and transfer optics according to the manufacturer's guidelines.
SENS-002 My chromatographic peak shape is poor (e.g., broad, tailing, or split). How can I improve it? Poor peak shape can compromise both sensitivity and quantification accuracy. Consider these points: 1. Mobile Phase pH: The pH of the mobile phase relative to the pKa of this compound is critical. The compound has both an acidic (carboxylic acid) and a basic (amino) group. Using a mobile phase with a pH around 2-3 (e.g., with 0.1% formic acid) will ensure the carboxylic acid is protonated and the amino group is protonated, which often leads to better peak shapes on C18 columns. 2. Column Choice: A standard C18 column is a good starting point. However, if peak shape issues persist, consider a column with a different stationary phase, such as one with polar end-capping or a polar-embedded phase, which can reduce secondary interactions with residual silanols. 3. Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting a sample in a much stronger solvent can cause peak distortion.[1]
SENS-003 I'm seeing high background noise or many interfering peaks in my chromatogram. What is the cause? High background noise reduces the signal-to-noise ratio, effectively lowering sensitivity. 1. Sample Matrix Effects: Biological samples like plasma or urine contain numerous endogenous compounds that can interfere with the analysis.[5] Implement a robust sample clean-up procedure, such as protein precipitation followed by Solid Phase Extraction (SPE), to remove these matrix components.[6][7] 2. Solvent and Reagent Purity: Use only high-purity, LC-MS grade solvents and reagents.[2] Impurities can introduce significant background noise. 3. System Contamination: Contaminants can leach from tubing, vials, or a contaminated LC or MS system. Run solvent blanks to diagnose the source of the contamination. Avoid using ion-pairing agents like Tetrabutyl ammonium (B1175870) (TBA) as they can heavily contaminate the system.[1]
Troubleshooting Workflow for Low MS Signal

The following diagram outlines a logical workflow for diagnosing and resolving low sensitivity issues.

low_signal_troubleshooting cluster_sample Sample Preparation cluster_lc LC Conditions cluster_ms MS Parameters cluster_instrument Instrument Health start Low Signal for This compound check_sample_prep Review Sample Preparation (Concentration, Clean-up) start->check_sample_prep sample_ok Is sample prep adequate? (e.g., SPE, protein precipitation) check_sample_prep->sample_ok check_lc_conditions Evaluate LC Method (Mobile Phase, Column) lc_ok Is mobile phase MS-friendly? (e.g., no TFA) check_lc_conditions->lc_ok check_ms_params Optimize MS Parameters (Ionization Mode, Source) ms_ok Are MS parameters optimized? (Source, Mode, Tuning) check_ms_params->ms_ok instrument_health Assess Instrument Health (Run Blanks, Check Tuning) instrument_ok Is system clean and performing? (Check blanks/standards) instrument_health->instrument_ok sample_ok->check_lc_conditions Yes improve_sample_prep Action: Refine sample clean-up. Adjust concentration. sample_ok->improve_sample_prep No improve_sample_prep->check_sample_prep lc_ok->check_ms_params Yes change_mobile_phase Action: Switch to 0.1% Formic Acid. lc_ok->change_mobile_phase No change_mobile_phase->check_lc_conditions ms_ok->instrument_health Yes optimize_ms Action: Tune instrument. Test pos/neg modes. ms_ok->optimize_ms No optimize_ms->check_ms_params clean_instrument Action: Clean ion source and optics. Call service. instrument_ok->clean_instrument No end Problem Resolved instrument_ok->end Yes clean_instrument->instrument_health

Caption: A step-by-step decision tree for troubleshooting low MS signal.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development and sensitivity enhancement for this compound.

Question IDQuestionAnswer
FAQ-001 What is the best ionization mode for this compound? Both positive and negative Electrospray Ionization (ESI) modes should be evaluated. Positive Mode (ESI+): The amino group (-NH₂) is basic and will readily accept a proton to form the [M+H]⁺ ion, especially in an acidic mobile phase (e.g., containing formic acid). Negative Mode (ESI-): The carboxylic acid group (-COOH) is acidic and can be deprotonated to form the [M-H]⁻ ion, typically in a neutral or slightly basic mobile phase. The optimal mode will depend on the specific LC-MS system, mobile phase conditions, and sample matrix. It is recommended to perform initial experiments in both modes to determine which provides the best sensitivity and specificity.
FAQ-002 How can I improve sensitivity through sample preparation for analysis in biological fluids? For complex biological matrices like plasma or serum, effective sample preparation is critical to remove interfering substances and enhance sensitivity.[2][7] A protein precipitation step is highly recommended.[6] This can be followed by Solid Phase Extraction (SPE) for further cleanup. A generic protocol is provided in the "Experimental Protocols" section below.
FAQ-003 Can derivatization improve the detection of this compound? Yes, derivatization can significantly enhance sensitivity. While direct analysis is often preferred for its simplicity, derivatization can improve ionization efficiency and/or chromatographic retention.[8] For example, reacting the amino group with a reagent like AccQ•Tag can create a derivative that is more readily ionized and has better chromatographic properties.[4] Another approach involves esterification of the carboxylic acid group.[9] However, derivatization adds extra steps to the workflow and requires careful optimization.
FAQ-004 What are the ideal mobile phase additives for this analysis? For reversed-phase LC-MS, formic acid (typically at 0.1%) is the most common and effective additive for ESI+ analysis.[1][2] It acidifies the mobile phase, which helps in the protonation of the analyte and improves chromatographic peak shape for basic compounds. Ammonium formate (B1220265) or ammonium acetate (B1210297) can be used as buffers if pH control is critical, but formic acid generally provides excellent results for this type of compound. Avoid strong acids and non-volatile buffers.
Factors Affecting ESI Sensitivity

This diagram illustrates the key experimental factors that influence the sensitivity of Electrospray Ionization (ESI).

esi_factors cluster_analyte Analyte Properties cluster_mobile_phase Mobile Phase cluster_instrument Instrument Parameters center_node ESI Sensitivity pka pKa pka->center_node surface_activity Surface Activity surface_activity->center_node ph pH & Buffers ph->center_node surface_tension Surface Tension surface_tension->center_node conductivity Conductivity (Salts) conductivity->center_node flow_rate Flow Rate flow_rate->center_node capillary_voltage Capillary Voltage capillary_voltage->center_node gas_flows Nebulizer/Drying Gas gas_flows->center_node temperature Source Temperature temperature->center_node

Caption: Key parameters influencing ESI-MS sensitivity.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a general method for extracting this compound from a plasma matrix, aiming to remove proteins and other interferences.

Objective: To prepare a clean sample extract from plasma suitable for LC-MS/MS analysis.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., an isotopically labeled version of the analyte)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • 30% Sulfosalicylic acid solution[6]

  • Vortex mixer

  • Centrifuge (capable of >12,000 x g)

  • Syringe filters (0.22 µm)

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 5 µL of the Internal Standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Alternatively, for protein precipitation, add 5 µL of 30% sulfosalicylic acid solution to the 50 µL plasma aliquot.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]

  • Carefully collect the supernatant without disturbing the protein pellet.

  • For direct injection, transfer the supernatant to an LC vial. If further dilution is needed, mix an aliquot of the supernatant with the initial mobile phase.

  • If any particulates are visible, filter the supernatant through a 0.22 µm syringe filter before transferring to an LC vial.

General LC-MS/MS Method Parameters

The following table provides a starting point for developing an LC-MS/MS method for this compound. Parameters should be optimized for the specific instrument used.

ParameterRecommended Setting
LC System UPLC/HPLC
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[4]
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 35 - 40 °C[6]
Injection Vol. 2 - 10 µL
MS System Triple Quadrupole or High-Resolution MS
Ionization Mode ESI Positive (and/or Negative)
Capillary Voltage 0.8 - 3.5 kV
Source Temp. 120 - 150 °C
Desolvation Temp. 500 - 600 °C[4]
Scan Mode Multiple Reaction Monitoring (MRM) for quantification
Sample Preparation and Analysis Workflow

The diagram below illustrates a typical workflow from sample collection to data analysis.

analysis_workflow cluster_prep Pre-analytical cluster_analytical Analytical cluster_post Post-analytical start Sample Collection (e.g., Plasma) sample_prep Sample Preparation (Protocol 1) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS Detection (ESI-MS/MS) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Final Report data_analysis->end

Caption: Standard workflow for LC-MS/MS analysis.

References

Technical Support Center: Resolving Chromatographic Peak Tailing for 2-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to 2-Amino-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve peak tailing, a common challenge in the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound, an amphiprotic compound with both a basic amino group and an acidic carboxylic acid group, is primarily caused by secondary interactions between the protonated (positively charged) amino group and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] These interactions introduce an additional retention mechanism to the primary hydrophobic interaction, leading to a non-symmetrical peak shape where the latter half of the peak is broader than the front half.[3][4]

Q2: How does the pKa of this compound influence peak shape?

A2: The pKa values of the ionizable functional groups of this compound are critical in determining its chromatographic behavior. The carboxylic acid group has an approximate pKa between 2 and 5, while the aromatic amino group has a pKa around 2 to 5. The exact ionization state of the molecule, and therefore its interaction with the stationary phase, is highly dependent on the mobile phase pH. Operating at a pH close to a pKa value can result in inconsistent ionization and lead to peak distortion, including tailing or splitting.[5][6] For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[6]

Q3: What is an acceptable tailing factor for a chromatographic peak?

A3: An ideal chromatographic peak is perfectly symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a tailing factor between 0.9 and 1.2 is often considered acceptable. A value greater than 1.2 indicates significant peak tailing that may compromise resolution and the accuracy of quantification.[2][7]

Troubleshooting Guide

Peak tailing can be a multifaceted issue. This guide provides a systematic approach to identify and resolve the problem.

Step 1: Initial System and Method Checks

Before making significant changes to your method, it's essential to rule out common system-level problems.

Troubleshooting Workflow: Initial Checks

start Peak Tailing Observed check_overload Column Overload? start->check_overload check_solvent Sample Solvent Mismatch? check_overload->check_solvent No solution_overload Reduce sample concentration or injection volume check_overload->solution_overload Yes check_connections Extra-Column Volume? check_solvent->check_connections No solution_solvent Dissolve sample in mobile phase or weaker solvent check_solvent->solution_solvent Yes solution_connections Use shorter, narrower ID tubing; check fittings check_connections->solution_connections Yes proceed Proceed to Method Optimization check_connections->proceed No solution_overload->proceed solution_solvent->proceed solution_connections->proceed

Caption: Initial troubleshooting steps for peak tailing.

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to improve the peak shape of this compound.

Lowering the mobile phase pH is a primary strategy to reduce peak tailing for amine-containing compounds. At a lower pH (typically ≤ 3), the residual silanol groups on the silica (B1680970) stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated amine group of the analyte.[1][8]

Illustrative Data: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHAnalyte Ionization StateSilanol Group StateExpected Tailing Factor (Tf)Rationale
7.0 Zwitterionic/AnionicDeprotonated (SiO-)> 1.5Strong ionic interaction between protonated amine and deprotonated silanols.
5.0 Zwitterionic/NeutralPartially Deprotonated1.3 - 1.5Reduced but still significant silanol interactions.
3.0 CationicProtonated (Si-OH)1.0 - 1.2Minimized silanol interactions lead to a more symmetrical peak.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A (Aqueous): Start with a buffered aqueous solution. A common choice is 10-25 mM ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer.

  • Adjust pH: Using a calibrated pH meter, slowly add a suitable acid (e.g., formic acid or phosphoric acid) to the aqueous phase to achieve the desired pH (e.g., 3.0).

  • Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile (B52724) or methanol.

  • Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Analyze Sample: Inject the this compound standard and observe the peak shape.

The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively mask the active silanol sites, thereby reducing their interaction with the analyte.[5]

Illustrative Data: Effect of Triethylamine (TEA) Concentration on Tailing Factor (at pH 3.0)

TEA Concentration (mM)Expected Tailing Factor (Tf)Rationale
0 1.2 - 1.4Some residual silanol interactions may persist even at low pH.
10 1.1 - 1.3TEA begins to compete with the analyte for active silanol sites.
25 1.0 - 1.2Effective masking of most active silanol sites, leading to improved symmetry.

Experimental Protocol: Addition of a Mobile Phase Additive

  • Prepare Mobile Phase A (Aqueous with Additive): To the aqueous portion of the mobile phase (e.g., water or buffer at pH 3.0), add the desired concentration of the additive (e.g., 25 mM TEA).

  • Mix and Filter: Ensure the additive is fully dissolved and filter the mobile phase before use.

  • Equilibrate and Analyze: Follow steps 4 and 5 from the pH adjustment protocol.

Step 3: Stationary Phase Selection

If mobile phase optimization does not fully resolve the issue, consider the stationary phase.

Troubleshooting Workflow: Stationary Phase Selection

start Peak Tailing Persists After Mobile Phase Optimization check_column_type Using a standard (Type A silica) end-capped column? start->check_column_type recommend_high_purity Switch to a modern, high-purity (Type B silica), double end-capped C18 or C8 column check_column_type->recommend_high_purity Yes recommend_alt_phase Consider alternative stationary phases: - Polar-embedded phase - Hybrid silica-polymer phase check_column_type->recommend_alt_phase No, already using high-purity column end_good_peak Achieve Symmetrical Peak recommend_high_purity->end_good_peak recommend_alt_phase->end_good_peak

Caption: Decision tree for stationary phase selection.

  • High-Purity, End-Capped Columns: Modern HPLC columns are often manufactured with high-purity silica (Type B) and are "end-capped" to reduce the number of accessible silanol groups. Using a column with a high degree of end-capping can significantly improve the peak shape for basic compounds.

  • Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which helps to shield the residual silanol groups and can offer alternative selectivity.

    • Hybrid Silica-Polymer Columns: These columns are more robust at a wider pH range, allowing for greater flexibility in mobile phase optimization to achieve the desired ionization state of the analyte.[9]

References

Technical Support Center: Real-time Monitoring of 2-Amino-3-methoxybenzoic Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the real-time monitoring of 2-Amino-3-methoxybenzoic acid activation, a critical step in many synthetic processes, including peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the "activation" of this compound?

A1: Activation is the process of converting the carboxylic acid group of this compound into a more reactive form. This is necessary to facilitate reactions like amide bond formation, which are otherwise slow. The acid is typically converted into an active ester, acid chloride, or anhydride (B1165640) intermediate.[1] This activation is a key step in peptide synthesis and other amidation reactions.

Q2: Why is real-time monitoring of this activation important?

A2: Real-time, or in-situ, monitoring provides immediate feedback on the reaction's progress. It allows you to:

  • Track the formation and consumption of key species, including transient intermediates.[2][3]

  • Determine the precise endpoint of the activation step, preventing over- or under-reaction.

  • Gather kinetic data to understand the reaction mechanism and optimize process parameters.[4]

  • Ensure the stability of reactive intermediates before adding the next reagent.[3]

  • Improve safety and efficiency, especially during process scale-up.[3]

Q3: Which analytical techniques are suitable for real-time monitoring of this reaction?

A3: Spectroscopic techniques are ideal because they are non-invasive. The most common methods include:

  • Mid-Infrared (Mid-IR) Spectroscopy (e.g., ReactIR): Excellent for tracking changes in functional groups, such as the conversion of a carboxylic acid C=O to an acid chloride or active ester C=O, and finally to an amide C=O.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., FlowNMR): Provides detailed structural information, allowing for the simultaneous tracking of multiple species in the reaction mixture.[5][6] It is highly effective for kinetic studies.[4]

  • Near-Infrared (NIR) Spectroscopy: Useful for monitoring changes in amide bonds and can be a valuable Process Analytical Technology (PAT) tool, especially when combined with chemometrics.[7][8]

  • UV/Vis Spectroscopy: A cost-effective method for tracking the progress of a bioprocess in real-time, though it is generally less sensitive and selective than vibrational spectroscopy.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the real-time monitoring of the activation reaction.

Issue 1: Poor Signal-to-Noise Ratio or Weak Signal

Q: My spectroscopic signal for the activated intermediate is very weak or noisy. What are the potential causes and solutions?

A: This is a common issue that can stem from several factors related to concentration, instrument setup, or the reaction itself.

Potential Causes & Recommended Actions:

Potential Cause Recommended Action
Low concentration of intermediate The activated intermediate may be highly reactive and consumed quickly, leading to a low steady-state concentration. Try lowering the reaction temperature to slow down the subsequent reaction or increasing the data acquisition frequency to better capture the transient species.[2]
Incorrect probe placement Ensure the spectroscopy probe (e.g., IR or NMR) is fully submerged in the reaction mixture and away from the sides of the vessel or stirrer to avoid interference.
Insufficient signal averaging Increase the number of scans per spectrum to improve the signal-to-noise ratio. Be mindful that this will decrease the time resolution.
Fouling of the probe window (IR) The probe tip may become coated with starting material or byproducts. Clean the probe according to the manufacturer's instructions.
Poor mixing Inadequate mixing can lead to concentration gradients, making the measurement unrepresentative of the bulk mixture. Ensure the stirring is sufficient for a homogenous solution.
Issue 2: Spectral Overlap and Baseline Drift

Q: The peaks for my starting material, intermediate, and product are overlapping, making quantification difficult. I'm also observing significant baseline drift. What can I do?

A: Spectral overlap is common, especially in complex reaction mixtures. Baseline drift can be caused by changes in temperature, solvent composition, or scattering.

Potential Causes & Recommended Actions:

Potential Cause Recommended Action
Severe spectral overlap Use multivariate data analysis or chemometrics, such as Classical Least Squares (CLS) or Partial Least Squares (PLS), to deconvolve the overlapping spectra and quantify individual components.[2]
Temperature fluctuations Temperature changes can cause shifts in peak positions and baseline drift. Ensure the reactor is well-thermostated. For FlowNMR, the sample must be at the magnet's temperature to avoid disrupting field homogeneity.[6]
Changes in the reaction matrix The formation of precipitates or bubbles can cause scattering and affect the baseline. Ensure all reagents are fully dissolved and avoid overly vigorous stirring that might introduce gas.
Incorrect background spectrum For IR spectroscopy, ensure the background spectrum was taken under conditions (solvent, temperature) as close as possible to the initial reaction conditions.
Flow effects (FlowNMR) In FlowNMR, signal intensity can be affected if the residence time in the magnet is less than the T1 relaxation time. This can be corrected for with adjusted instrument settings.[6]

Experimental Protocols & Data

Protocol 1: In-situ FT-IR Monitoring of Acid Chloride Formation

This protocol describes the use of an in-situ FT-IR probe to monitor the activation of this compound to its corresponding acid chloride using an agent like thionyl chloride (SOCl₂).

  • System Setup:

    • Insert a clean, dry DiComp probe (or similar) into the reaction vessel.

    • Configure the spectrometer software to collect spectra continuously (e.g., one spectrum every minute).[2]

  • Background Collection:

    • Add the solvent and this compound to the reactor and bring to the target temperature.

    • Collect a background spectrum of the starting material in the solvent at the reaction temperature. This will allow for the clear observation of newly forming peaks.

  • Reaction Initiation:

    • Add the activating agent (e.g., thionyl chloride).

    • Begin real-time spectral acquisition immediately.

  • Data Analysis:

    • Monitor the decrease in the carboxylic acid C=O stretch and the increase in the acid chloride C=O stretch.

    • Profile the concentration of each species over time by integrating the area of its characteristic peak. The reaction is complete when the starting material peak disappears and the intermediate peak stabilizes.[3]

Table 1: Characteristic Mid-IR Wavenumbers for Monitoring

Species Functional Group Characteristic Wavenumber (cm⁻¹)
This compoundCarboxylic Acid C=O~1700-1730[10]
Activated IntermediateAcid Chloride C=O~1780-1810[3]
Amide Product (after amine addition)Amide I C=O~1650-1680[3]
Protocol 2: Real-time Monitoring using FlowNMR Spectroscopy

This protocol outlines the monitoring of the same activation reaction using a FlowNMR setup.

  • System Setup:

    • Assemble the FlowNMR apparatus, connecting the reaction vessel to the NMR spectrometer via a transfer line and a flow cell.[5]

    • Ensure the system is leak-proof and the flow path is free of bubbles.

  • Shimming and Locking:

    • Flow the initial reaction mixture (acid and solvent) through the system.

    • Lock and shim the spectrometer on the solvent signal to ensure high resolution.

  • Reaction Initiation & Monitoring:

    • Add the activating agent to the stirred reaction vessel.

    • Continuously pump a small stream of the reaction mixture from the reactor through the NMR flow cell and back.

    • Set up an automated acquisition sequence (e.g., a ¹H NMR spectrum every 2 minutes).

  • Data Analysis:

    • Identify unique, well-resolved peaks for the starting material, intermediate, and any byproducts. The methoxy (B1213986) (-OCH₃) or aromatic protons are often good reporters.

    • Integrate the chosen peaks in each spectrum and normalize them against an internal standard or the total integral of a specific region.

    • Plot the normalized integral (proportional to concentration) versus time to obtain kinetic profiles.

Diagrams and Workflows

Activation_Workflow Start This compound (Reactant) Monitoring Real-time Monitoring Point Start->Monitoring Step 1: Activation Activator Activating Agent (e.g., SOCl₂, HATU) Activator->Monitoring Intermediate Activated Intermediate (e.g., Acid Chloride) Product Amide Product Intermediate->Product Step 2: Coupling Amine Amine Nucleophile Amine->Product Monitoring->Intermediate

Caption: General workflow for the activation of this compound and subsequent amide bond formation, highlighting the real-time monitoring step.

Troubleshooting_Flow Problem Problem: Poor Signal or Baseline Issues Check_Conc Is the intermediate known to be transient? Problem->Check_Conc Check_Setup Is the probe positioned and cleaned correctly? Problem->Check_Setup Check_Temp Is the temperature stable? Problem->Check_Temp Check_Overlap Are spectral peaks severely overlapping? Problem->Check_Overlap Check_Conc->Check_Setup No Sol_Conc Action: Increase acquisition rate or lower reaction temperature. Check_Conc->Sol_Conc Yes Check_Setup->Check_Temp Yes Sol_Setup Action: Adjust probe position and perform cleaning. Check_Setup->Sol_Setup No Check_Temp->Check_Overlap Yes Sol_Temp Action: Improve reactor thermostating and allow system to equilibrate. Check_Temp->Sol_Temp No Sol_Overlap Action: Use chemometric analysis (PLS, CLS) for deconvolution. Check_Overlap->Sol_Overlap Yes

Caption: A troubleshooting decision tree for common issues encountered during real-time spectroscopic monitoring of chemical reactions.

InSitu_Setup cluster_0 Reaction Vessel Reactor Stirred Reactor (Jacketed for Temp. Control) Probe In-situ Probe (e.g., FT-IR or NMR) Spectrometer Spectrometer (FT-IR or NMR) Probe->Spectrometer Signal Transfer (Fiber Optic / Cable) Computer Data Acquisition & Analysis System Spectrometer->Computer Data Transfer

Caption: Simplified diagram of a typical in-situ reaction monitoring setup, showing the key components and their connections.

References

Validation & Comparative

Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Amino-3-methoxybenzoic acid, a key metabolite and potential biomarker, is critical. This guide provides a comparative analysis of the primary analytical methods for its detection: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound depends on the specific requirements of the study, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation by liquid chromatography and detection by UV absorbance.Separation by liquid chromatography and detection by mass-to-charge ratio after ionization.Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High to Very High; provides structural information and can distinguish between isobaric compounds.High; mass spectral data provides a high degree of confidence in identification.
Sensitivity (LOD/LOQ) Moderate (typically in the µg/mL to high ng/mL range).[1]Very High (typically in the low ng/mL to pg/mL range).High (typically in the ng/mL range).
Linearity Good over a wide concentration range (e.g., 5-400 µg/mL for similar compounds).[1]Excellent over several orders of magnitude.Good, but may require a narrower range than LC-MS/MS.
Accuracy (% Recovery) Good (typically 98-102%).[2]Excellent (typically 95-105%).[3]Good (recoveries are often method-dependent and can be >74%).[4]
Precision (%RSD) Good (typically <5%).[1]Excellent (typically <10%).[3][5]Good (typically <15%).[4]
Sample Throughput HighHighModerate (due to longer run times and derivatization steps).
Matrix Effects ModerateCan be significant but can be mitigated with internal standards.Less common than in LC-MS, but matrix can affect derivatization.
Derivatization Required NoNoYes (to increase volatility).
Instrumentation Cost Low to ModerateHighModerate to High
Typical Application Routine quality control, analysis of bulk materials and formulations.Metabolomics, pharmacokinetic studies, trace-level quantification in complex biological matrices.[6]Metabolic profiling, analysis of volatile and semi-volatile compounds.

Experimental Workflows and Methodologies

General Experimental Workflow

The analysis of this compound, regardless of the specific technique, generally follows a standard workflow from sample collection to data analysis.

Experimental Workflow cluster_preanalysis Pre-Analysis cluster_analysis Analysis cluster_postanalysis Post-Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine, Tissue) Sample_Preparation Sample Preparation (e.g., Extraction, Cleanup) Sample_Collection->Sample_Preparation Storage at -80°C Chromatographic_Separation Chromatographic Separation (HPLC or GC) Sample_Preparation->Chromatographic_Separation Injection Detection Detection (UV, MS, or MS/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Figure 1: General experimental workflow for the analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement.

a. Sample Preparation (Protein Precipitation for Plasma/Serum)

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the chromophore of this compound, a wavelength between 250-280 nm would be appropriate.

  • Injection Volume: 10-20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for complex biological matrices.

a. Sample Preparation (Liquid-Liquid Extraction for Urine)

  • To 500 µL of urine, add an internal standard and adjust the pH to acidic (e.g., pH 3-4) with formic acid.

  • Add 2 mL of an organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and repeat the extraction.

  • Combine the organic layers and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 2.5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard would be monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the analyte volatile.

a. Sample Preparation and Derivatization

  • Perform an extraction as described for LC-MS/MS.

  • Evaporate the extract to complete dryness.

  • Add a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a solvent (e.g., acetonitrile).

  • Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.

  • Cool the sample before injection.

b. GC-MS Conditions

  • GC System: A gas chromatograph with a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to elute the derivatized analyte.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Logical Relationship of Analytical Methods

The choice of analytical technique is a balance between performance, cost, and the specific research question.

Analytical Method Selection HPLC_UV HPLC-UV Selectivity Selectivity HPLC_UV->Selectivity Moderate Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Cost Cost HPLC_UV->Cost Low Throughput Throughput HPLC_UV->Throughput High Derivatization Derivatization Required QC Quality Control HPLC_UV->QC LC_MSMS LC-MS/MS LC_MSMS->Selectivity Very High LC_MSMS->Sensitivity Very High LC_MSMS->Cost High LC_MSMS->Throughput High Metabolomics Metabolomics LC_MSMS->Metabolomics PK_Studies Pharmacokinetic Studies LC_MSMS->PK_Studies Trace_Analysis Trace Analysis LC_MSMS->Trace_Analysis GC_MS GC-MS GC_MS->Selectivity High GC_MS->Sensitivity High GC_MS->Cost Moderate GC_MS->Throughput Moderate GC_MS->Derivatization Yes GC_MS->Metabolomics

Figure 2: Logical relationship and key attributes of analytical methods for this compound.

References

A Comparative Guide to HPLC-UV and Alternative Methods for the Quantification of 2-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and alternative analytical techniques for the quantitative analysis of 2-Amino-3-methoxybenzoic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a substituted benzoic acid derivative that may serve as a building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. HPLC-UV is a widely accessible and robust method for this purpose.[1][2] However, alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages, particularly in terms of sensitivity and selectivity, especially within complex biological matrices.[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a comparative summary of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.9 - 102.5%
Precision (% RSD) < 2.0%< 1.5%< 3.0%
LOD (ng/mL) ~10~0.1~1
LOQ (ng/mL) ~30~0.5~5
Sample Throughput HighMediumMedium
Cost LowHighMedium
Expertise Required IntermediateHighHigh
Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC-UV method for the quantification of this compound.

HPLC_Validation_Workflow prep Standard & Sample Preparation method_dev Method Development (Column, Mobile Phase, Wavelength) prep->method_dev system_suitability System Suitability method_dev->system_suitability linearity Linearity & Range accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Forced Degradation) precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report system_suitability->linearity

HPLC-UV Method Validation Workflow

Detailed Experimental Protocols

HPLC-UV Method

This protocol describes a validated method for the quantification of this compound in a drug substance.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector (e.g., Waters Alliance e2695 with a 2489 UV/Visible Detector).

  • Column: Reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% v/v formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve in 10 mL of methanol. Further dilute with the mobile phase to a final concentration within the calibration range.

Validation Parameters:

  • Linearity: Assessed by a six-point calibration curve from 1 to 100 µg/mL. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be < 2%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by different analysts. The %RSD should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Evaluated by subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the method can resolve the main peak from any degradation products.

Alternative Method: LC-MS/MS

This method is suitable for the quantification of this compound in biological matrices such as plasma.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS).

  • Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the precursor ion to product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version).

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 20 µL of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Alternative Method: GC-MS (with Derivatization)

For analysis by GC-MS, this compound requires derivatization to increase its volatility.

Derivatization:

  • Evaporate a known amount of the sample extract to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70 °C for 30 minutes.

GC-MS Conditions:

  • Instrument: GC-MS system (e.g., Shimadzu GCMS-QP2020).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow.

  • Injection Mode: Splitless.

  • Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Conclusion

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine quality control of bulk drug substances and formulated products.[3][4][5] For applications requiring higher sensitivity and selectivity, such as bioanalysis in complex matrices or trace impurity analysis, LC-MS/MS is the preferred method due to its superior performance characteristics.[1][6] GC-MS, while requiring a derivatization step, provides another orthogonal technique for confirmation and quantification. A thorough validation according to ICH guidelines is essential to ensure the reliability of the chosen method.[7]

References

A Comparative Guide to the Analysis of 2-Amino-3-methoxybenzoic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-3-methoxybenzoic acid, a substituted aminobenzoic acid and a potential mammalian metabolite, is critical for various fields including metabolomics, biomarker discovery, and pharmaceutical research.[1][2] The selection of an appropriate analytical technique is paramount for achieving reliable and sensitive measurements. This guide provides an objective comparison between two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.

At a Glance: Core Principles and Applicability

This compound possesses both an amino group and a carboxylic acid group, making it a polar and non-volatile molecule.[1][3] This inherent polarity is a key determinant in the choice of analytical methodology.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for volatile and thermally stable compounds.[4][5] For polar molecules like amino acids and their derivatives, GC-MS analysis is not possible without a crucial chemical modification step known as derivatization .[3][6][7] Derivatization converts the polar functional groups into more volatile and thermally stable moieties, allowing the analyte to travel through the GC column.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is exceptionally well-suited for a broad spectrum of compounds, including polar, non-volatile, and thermally labile molecules.[4][8] It separates compounds in the liquid phase before they are ionized and detected by a tandem mass spectrometer. For many analytes, including this compound, this method often allows for direct analysis with minimal sample preparation, bypassing the need for derivatization.[1][9]

Data Presentation: A Quantitative Comparison

While direct, head-to-head experimental data for this compound is not extensively published, the following table summarizes the expected performance characteristics for each technique based on the analysis of analogous small polar molecules, such as amino and benzoic acids.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Rationale
Limit of Detection (LOD) pg/mL to low ng/mLfg/mL to pg/mLLC-MS/MS generally offers higher sensitivity due to efficient ionization (e.g., ESI) and the specificity of MS/MS detection.[10][11]
Limit of Quantitation (LOQ) Low ng/mLpg/mLReflects the superior sensitivity of the LC-MS/MS platform for this class of compounds.
Linearity (R²) > 0.99> 0.99Both techniques can achieve excellent linearity over a defined concentration range with proper method validation.[12][13]
Precision (%RSD) < 15%< 10%The multi-step derivatization process in GC-MS can introduce more variability compared to the simpler "dilute-and-shoot" LC-MS/MS workflow.[12][14]
Accuracy (% Recovery) 85-115%90-110%LC-MS/MS can offer slightly better accuracy due to fewer sample preparation steps, reducing the chance of analyte loss.[12]
Sample Throughput LowerHigherThe mandatory, and often time-consuming, derivatization and incubation steps for GC-MS significantly reduce throughput compared to direct injection LC-MS/MS.[12][14]
Matrix Effects Less ProneMore Prone to Ion Suppression/EnhancementThe GC separation and EI ionization are generally less susceptible to matrix interference. ESI in LC-MS can be affected by co-eluting compounds from the sample matrix.[12]

The Analytical Workflow: A Visual Comparison

The primary divergence in the analytical workflow for this compound lies in the sample preparation stage. GC-MS requires a chemical derivatization step to make the analyte suitable for gas-phase analysis, whereas LC-MS/MS can often analyze the compound directly.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow gc_start Sample Collection gc_prep Protein Precipitation / Extraction gc_start->gc_prep gc_deriv Derivatization (e.g., Silylation) gc_prep->gc_deriv gc_evap Evaporation & Reconstitution gc_deriv->gc_evap gc_inject GC-MS Analysis gc_evap->gc_inject gc_data Data Processing gc_inject->gc_data lc_start Sample Collection lc_prep Protein Precipitation / Extraction lc_start->lc_prep lc_dilute Dilution ('Dilute & Shoot') lc_prep->lc_dilute lc_inject LC-MS/MS Analysis lc_dilute->lc_inject lc_data Data Processing lc_inject->lc_data

A side-by-side comparison of the analytical workflows.

Experimental Protocols

The following sections provide detailed, representative methodologies for the analysis of this compound using both techniques.

GC-MS Experimental Protocol

This protocol involves a silylation derivatization step, which is common for converting polar acids and amines into volatile derivatives.[7][15]

  • Sample Preparation & Extraction:

    • To 100 µL of plasma or other biological fluid, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before analysis.[7]

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Injection Volume: 1 µL (Splitless mode).

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quad Temperature: 150°C.

    • Acquisition Mode: Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Experimental Protocol

This protocol utilizes a straightforward protein precipitation followed by direct injection, leveraging the strengths of modern LC-MS/MS systems for polar analyte analysis.[16][17]

  • Sample Preparation:

    • To 100 µL of plasma or other biological fluid, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or a HILIC column for enhanced retention of polar compounds.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient: 5% B held for 0.5 min, ramp to 95% B over 6 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.

  • MS/MS Conditions:

    • MS System: Sciex 7500 QTRAP or equivalent tandem quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Temperature: 500°C.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions would be optimized for this compound (Expected Precursor [M+H]⁺: m/z 168.1) and its stable isotope-labeled internal standard.

    • Collision Gas: Nitrogen.

Decision Framework: Choosing the Right Technique

The choice between GC-MS and LC-MS/MS depends on several key project requirements and analyte properties.

G start Analyze this compound volatile Is the analyte volatile & thermally stable? start->volatile derivatize Is derivatization acceptable? volatile->derivatize No gcms Use GC-MS volatile->gcms Yes (Unlikely for this compound) throughput Is high throughput required? derivatize->throughput No derivatize->gcms Yes sensitivity Is ultimate sensitivity (pg/mL or lower) a critical requirement? throughput->sensitivity No lcmsms Use LC-MS/MS throughput->lcmsms Yes sensitivity->lcmsms No lcmsms_pref LC-MS/MS is a better choice sensitivity->lcmsms_pref Yes

Decision-making workflow for analytical method selection.

Conclusion and Recommendation

For the analysis of this compound, LC-MS/MS is the unequivocally superior and recommended technique.

The primary advantage of LC-MS/MS is its ability to directly analyze this polar, non-volatile compound with high sensitivity and selectivity, often with a simple "dilute-and-shoot" sample preparation method.[1][17][18] This leads to higher sample throughput, reduced method complexity, and potentially better accuracy by eliminating the derivatization step.

While GC-MS is a powerful technique, its application to this compound is hampered by the mandatory derivatization requirement.[6][15] This additional step not only complicates and lengthens the workflow but also introduces potential sources of error and variability, which can compromise the quality of quantitative data. Therefore, for researchers seeking a robust, sensitive, and efficient method for this analyte, investing in LC-MS/MS development is the most effective path forward.

References

Efficacy of Aminobenzoic Acid Derivatives in Cancer Cell Lines: An Indirect Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-proliferative effects of various aminobenzoic acid derivatives, including those with methoxy (B1213986) substitutions, across a range of cancer cell lines. This guide provides a summary of experimental data, detailed protocols for key assays, and an overview of a relevant signaling pathway.

While direct comparative studies focusing exclusively on a series of 2-Amino-3-methoxybenzoic acid derivatives are not extensively available in the public domain, a broader analysis of substituted aminobenzoic acid analogs provides valuable insights into their anticancer potential. The strategic placement of functional groups, such as methoxy, amino, and others, on the aromatic ring significantly influences the biological activity of these compounds. This guide compiles and presents data from various studies on related aminobenzoic acid derivatives to offer an indirect comparison and highlight the therapeutic potential of this class of molecules in oncology.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various aminobenzoic acid derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. Lower IC50 values are indicative of higher anticancer activity.

Compound ClassSpecific Derivative/AnalogCancer Cell LineIC50 (µM)
Acrylamide–PABA Analog Compound 4j (with a furan (B31954) group)MCF-7 (Breast)1.83[1]
Acrylamide–PABA Analog Compound 4aMCF-7 (Breast)2.99[1]
4-Aminobenzoic Acid Derivative Compound 20NCI-H460 (Lung)15.59[2][3]
4-Aminobenzoic Acid Derivative Cisplatin (Control)NCI-H460 (Lung)21.00[2][3]
Benzamide Derivatives of PABA Not specifiedNot specified4.53 - 5.85[4]
Thiazolidines-oxothiazolidinylidene)-amino-benzohydrazide Not specifiedHCT-116 (Colon)45.32[4]
Aminohydroxy-pyrazole-carbonyl-phenylimino-thiazolidinone Not specifiedHCT-116 (Colon)5.8[4]
4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analog 4'-MeO 15MDA-MB-231 (Breast)0.008[5]
4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analog 4'-MeO 15Multiple Cell Lines0.008 - 0.064[5]

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of the anticancer efficacy of aminobenzoic acid derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC50).

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (aminobenzoic acid derivatives) and a control vehicle.

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of MTT is added to each well. The plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined from the dose-response curve.[6]

Signaling Pathways

Derivatives of aminobenzoic acids have been reported to modulate several key signaling pathways implicated in cancer cell survival and proliferation. One such critical pathway is the PI3K/AKT signaling cascade.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Aminobenzoic_Derivatives Aminobenzoic Acid Derivatives Aminobenzoic_Derivatives->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway, a potential target for aminobenzoic acid derivatives.

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. In many types of cancer, this pathway is hyperactivated, promoting tumor development and progression. Some aminobenzoic acid derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as PI3K, thereby blocking downstream signaling and leading to a reduction in cancer cell viability.[6]

References

A Comparative Analysis of 2-Amino-3-methoxybenzoic Acid Analogs: Structure, Function, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structural and functional properties of 2-Amino-3-methoxybenzoic acid and its selected analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds. The data presented is compiled from various sources, and direct comparative studies for all analogs across all assays are not always available.

Structural and Functional Overview

This compound and its analogs are a class of substituted benzoic acid derivatives with a range of biological activities. The nature and position of substituents on the benzene (B151609) ring significantly influence their pharmacological effects. This guide focuses on a selection of analogs to highlight these structure-activity relationships.

Analogs Under Comparison:
  • This compound (Parent Compound)

  • 2-Amino-4-methoxybenzoic acid: Positional isomer of the methoxy (B1213986) group.

  • 2-Amino-5-methoxybenzoic acid: Positional isomer of the methoxy group.[1]

  • N-Methyl-2-amino-3-methoxybenzoic acid: N-alkylation of the amino group.

  • 2,3-Diaminobenzoic acid: Methoxy group replaced by an amino group.[2][3]

  • 3-Methoxysalicylic acid (2-Hydroxy-3-methoxybenzoic acid): Amino group replaced by a hydroxyl group.[4][5]

Comparative Data

The following tables summarize the available quantitative and qualitative data for the selected analogs.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC₈H₉NO₃167.161.6
2-Amino-4-methoxybenzoic acidC₈H₉NO₃167.162.1
2-Amino-5-methoxybenzoic acidC₈H₉NO₃167.161.23
N-Methyl-2-amino-3-methoxybenzoic acidC₉H₁₁NO₃181.191.9
2,3-Diaminobenzoic acidC₇H₈N₂O₂152.150.5
3-Methoxysalicylic acidC₈H₈O₄168.151.9

Table 2: Functional Activities and Quantitative Data

CompoundPrimary Biological ActivityAssayIC₅₀ / EC₅₀Reference
This compoundMammalian metabolite-Data not available[6]
2-Amino-4-methoxybenzoic acidOrganic building block-Data not available[7]
2-Amino-5-methoxybenzoic acidDPP-4 Inhibitor Precursor-Data not available[1]
N-Methyl-2-amino-3-methoxybenzoic acidSynthetic Intermediate-Data not available[8]
2,3-Diaminobenzoic acidAntibacterialRibosome BindingData not available[2][3]
3-Methoxysalicylic acidAnti-inflammatory, Antioxidant-Data not available[4][5]
2-Aminobenzoic acidTyrosinase InhibitorDiphenolase Activity4.72 µM[9]
4-Aminobenzoic acidTyrosinase InhibitorDiphenolase Activity20 µM[9]

Note: Data for N-methyl-2-amino-3-methoxybenzoic acid is based on its methyl ester. IC₅₀ values for 2- and 4-aminobenzoic acid are included for general reference of aminobenzoic acid activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Eserine)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In each well of a 96-well plate, add:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound solution at various concentrations.

    • Include wells for a negative control (solvent only) and a positive control.

  • Add 10 µL of AChE solution (e.g., 1 U/mL).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.[10]

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.[10]

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically every 60 seconds for 10 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[10]

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This in vivo assay is used to evaluate the anti-inflammatory properties of a compound.

Materials:

  • Wistar rats

  • Test compound

  • Vehicle for drug administration

  • Carrageenan solution (1% in saline)

  • Pletysmometer

Procedure:

  • Acclimatize Wistar rats to the laboratory conditions.

  • Administer the test compound or vehicle to the rats (e.g., intraperitoneally).

  • After a set time (e.g., 30-60 minutes), inject a sub-plantar dose of carrageenan into the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema increase for each group compared to the initial paw volume.

    • Calculate the percentage of edema inhibition for the test compound groups compared to the vehicle control group.[11]

DPPH Radical Scavenging Assay (Antioxidant Assay)

This in vitro assay measures the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound at various concentrations in a suitable solvent

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

  • Add the DPPH solution to each well.

  • Include a control with the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100.[12]

    • Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the test compound.[12]

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_IkB->IkB Ubiquitination & Degradation NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases Nucleus Nucleus Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression Promotes Benzoic_Acid_Analog Benzoic Acid Analog Benzoic_Acid_Analog->IKK_complex Inhibits?

Caption: Canonical NF-κB signaling pathway, a key regulator of inflammation.

Experimental Workflow

Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prepare_reagents add_to_plate Add to 96-well Plate: 1. Buffer 2. Test Compound (Inhibitor) prepare_reagents->add_to_plate add_enzyme Add Enzyme Solution add_to_plate->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure_absorbance Measure Absorbance (Kinetic Reading) initiate_reaction->measure_absorbance data_analysis Data Analysis measure_absorbance->data_analysis calculate_inhibition Calculate % Inhibition data_analysis->calculate_inhibition determine_ic50 Determine IC₅₀ Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: General workflow for an in vitro enzyme inhibition assay.

References

A Guide to Inter-Laboratory Cross-Validation for the Quantification of 2-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation study for the quantification of 2-Amino-3-methoxybenzoic acid, a key biochemical reagent and potential biomarker.[1][2] Ensuring that analytical methods produce consistent and reliable data across different laboratories is critical for the integrity of multi-site studies, clinical trials, and regulatory submissions.[3][4] This document outlines a comparative analysis of two common analytical techniques, details the necessary experimental protocols, presents a model for data comparison, and visualizes the validation workflows.

Comparison of Analytical Methodologies

The quantification of this compound in biological matrices is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • HPLC-UV: This technique separates the analyte from other matrix components based on its physicochemical properties as it passes through a chromatography column. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. While robust and widely available, it may lack the sensitivity and specificity required for samples with very low concentrations or complex matrices.

  • LC-MS/MS: This method couples the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[5] After chromatographic separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored (Multiple Reaction Monitoring or MRM), providing excellent specificity and allowing for very low limits of quantification.[6][7]

Experimental Protocols

Detailed and harmonized protocols are essential for a successful inter-laboratory comparison. Below are representative methodologies for sample preparation and analysis.

Sample Preparation: Protein Precipitation

This protocol is a common starting point for extracting small molecules from plasma or serum.

  • Thaw Samples: Thaw biological samples (e.g., human plasma), calibration standards (CS), and quality control (QC) samples on ice.

  • Aliquot: Pipette 100 µL of each sample, CS, or QC into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte in methanol) to all tubes except for blanks.

  • Precipitate Protein: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex: Vortex all tubes for 1 minute to ensure thorough mixing.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean vial for analysis by HPLC or LC-MS/MS.

HPLC-UV Method Protocol
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature 30°C
LC-MS/MS Method Protocol
ParameterCondition
Column UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition Hypothetical: Precursor Ion (Q1): 168.1 m/z → Product Ion (Q3): 122.1 m/z
Internal Standard Hypothetical: Precursor Ion (Q1): 172.1 m/z → Product Ion (Q3): 126.1 m/z

Inter-Laboratory Performance Data

To establish inter-laboratory reliability, three independent laboratories analyzed a shared set of quality control samples (Low, Medium, and High concentrations).[8] The data presented below is a hypothetical but representative summary of such a study, comparing results from an HPLC-UV method and a more sensitive LC-MS/MS method. Regulatory guidelines, such as those from the FDA, suggest that mean accuracy should be within ±15% of the nominal value and precision (%CV or %RSD) should not exceed 15%.[9][10]

Table 1: Cross-Validation Results for HPLC-UV Method
LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Lab A Low QC5048.597.0%7.5%
Mid QC500510.2102.0%5.1%
High QC40003945.898.6%4.3%
Lab B Low QC5052.1104.2%8.9%
Mid QC500490.598.1%6.2%
High QC40004105.1102.6%5.5%
Lab C Low QC5047.995.8%9.8%
Mid QC500515.0103.0%7.1%
High QC40003899.497.5%6.4%
Table 2: Cross-Validation Results for LC-MS/MS Method
LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Lab A Low QC11.03103.0%5.2%
Mid QC10098.798.7%3.1%
High QC800809.6101.2%2.5%
Lab B Low QC10.9696.0%6.8%
Mid QC100101.5101.5%4.0%
High QC800792.199.0%3.3%
Lab C Low QC11.08108.0%7.1%
Mid QC10099.299.2%3.8%
High QC800815.3101.9%2.9%

Mandatory Visualizations

Diagrams help clarify complex workflows and logical processes inherent in a validation study.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC LC Separation (C18 Column) Collect->LC Detect Detection (UV or MS/MS) LC->Detect Data Data Acquisition & Processing Detect->Data G cluster_labs Data Evaluation per Lab start Initiate Cross-Validation prep_samples Prepare & Distribute Identical QC Sample Sets start->prep_samples analyze Each Lab Analyzes Samples Using Harmonized Protocol prep_samples->analyze lab_a Lab A Data analyze->lab_a lab_b Lab B Data analyze->lab_b lab_c Lab C Data analyze->lab_c compare Compare Results: Accuracy & Precision lab_a->compare lab_b->compare lab_c->compare pass Results are Comparable (Within Acceptance Criteria) compare->pass Yes fail Discrepancy Identified (Investigate & Re-validate) compare->fail No

References

A Comparative Analysis of Spectroscopic Data for 2-Amino-3-methoxybenzoic Acid from Leading Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative analysis of the spectroscopic data for 2-Amino-3-methoxybenzoic acid (CAS No. 3177-80-8) from several prominent commercial suppliers: Thermo Fisher Scientific (incorporating Acros Organics and Alfa Aesar brands), Sigma-Aldrich (a part of MilliporeSigma), and TCI America. The objective is to offer a clear, data-driven comparison to aid in the selection of this reagent for research and development purposes.

This comparison relies on publicly available data from the suppliers' websites and reputable public databases that cite these suppliers. While direct access to lot-specific Certificates of Analysis (CofA) with complete spectroscopic data for all suppliers was not uniformly available, this guide collates the accessible information to provide a comprehensive overview.

Summary of Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound from the selected suppliers. It is important to note that while a supplier may not publicly provide a specific type of spectrum, it is often available upon request or with the purchase of the product.

Supplier¹H NMR Data¹³C NMR DataIR Spectroscopy DataMass Spectrometry DataPurity Specification
Thermo Fisher Scientific Data not directly provided on the product page. CofA for a specific lot did not include NMR data.Data not provided.The product specification states that the infrared spectrum conforms to their standard[1][2]. An ATR-IR spectrum from Acros Organics (a Thermo Fisher brand) is available on PubChem[3].Data not provided.≥98%[1][2]
Sigma-Aldrich A ¹H NMR spectrum is available through the PubChem database, attributed to Sigma-Aldrich Co. LLC.[3]Data not provided.Data not provided on the main product page.Data not provided.98%
TCI America Data not provided on the product page.Data not provided.Data not provided on the product page.Data not provided.>99.0% (HPLC)
Reference Spectra Available on SpectraBase and ChemicalBook[4][5].Available on SpectraBase[6].Available on SpectraBase[7].Available on PubChem.N/A

Experimental Protocols

The data presented in this guide is typically acquired using standard analytical techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): A sample of the this compound is dissolved in a deuterated solvent (commonly DMSO-d₆ or CDCl₃). The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer (typically 300-500 MHz). The resulting spectrum provides information on the chemical environment of the hydrogen atoms in the molecule, which helps to confirm its structure. Chemical shifts are reported in parts per million (ppm) relative to a standard, usually tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR (Carbon-13 NMR): Similar to ¹H NMR, a concentrated solution of the sample in a deuterated solvent is used. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio. This technique provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A beam of infrared radiation is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule (e.g., N-H, C=O, C-O, O-H). This allows for the identification of the key functional groups and confirmation of the compound's identity.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-MS: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of a chemical from various commercial suppliers.

G Workflow for Spectroscopic Data Comparison of a Chemical Reagent A Identify Commercial Suppliers B Search for Publicly Available Spectroscopic Data A->B C Request Certificate of Analysis (CofA) A->C D Collate Data (NMR, IR, MS, Purity) B->D C->D F Compare Supplier Data Against Reference D->F E Establish Reference Spectra from Literature/Databases E->F G Summarize Findings in a Comparison Table F->G H Publish Comparison Guide G->H

Caption: Workflow for comparing spectroscopic data of a chemical from commercial suppliers.

Conclusion

For researchers and developers, the choice of a chemical supplier often involves a balance of cost, availability, and quality. While all reputable suppliers, including Thermo Fisher Scientific, Sigma-Aldrich, and TCI America, provide this compound at high purity, the accessibility of detailed spectroscopic data varies.

  • Thermo Fisher Scientific provides a conformity statement for its IR spectrum and some data is available for its Acros Organics brand via public databases.

  • Sigma-Aldrich offers access to a ¹H NMR spectrum through PubChem, which is valuable for structural confirmation.

  • TCI America specifies a high purity level by HPLC, a strong indicator of quality, though spectroscopic data is not as readily available on their public-facing website.

It is recommended that for critical applications, researchers request lot-specific Certificates of Analysis that include the relevant spectroscopic data directly from the supplier. This ensures that the material meets the specific requirements of their experimental work. The use of public databases and reference spectra is also a crucial step in verifying the identity and purity of the purchased chemical.

References

A Comparative Analysis of Commercial 2-Amino-3-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity and quality of starting materials are paramount. This guide provides a comparative assessment of commercially available 2-Amino-3-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail the purity levels advertised by major suppliers, outline standardized analytical methods for in-house verification, and present a workflow for comprehensive quality assessment.

Commercial Supplier Purity Comparison

The purity of this compound from various commercial suppliers is a critical factor in its selection for research and manufacturing. While many suppliers provide a certificate of analysis with a stated purity, the methods of determination and the level of detail regarding impurities can vary. A summary of advertised purity levels from prominent chemical suppliers is presented below. It is important to note that these are self-reported by the suppliers and independent verification is highly recommended.

SupplierAdvertised PurityAnalysis Method
Sigma-Aldrich98%Not specified on product page
Thermo Scientific Chemicals≥97.5%HPLC
TCI America>99.0%HPLC, Titration

Note: The data presented in this table is based on publicly available information from supplier websites and may not reflect the exact purity of a specific batch.

Experimental Protocols for Quality Assessment

To ensure the quality and consistency of this compound, a series of analytical tests should be performed. The most common and effective methods for purity determination and impurity profiling are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method is typically employed.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm and 310 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. Both ¹H NMR and ¹³C NMR are valuable.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound. Unidentified signals may indicate the presence of impurities. Quantitative NMR (qNMR) can be used for precise purity determination by integrating the sample signals against a certified internal standard.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of the compound and can be coupled with a chromatographic technique (like LC-MS) to identify impurities.

Protocol:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ). The fragmentation pattern can also be used to confirm the structure. LC-MS analysis can help in identifying the molecular weights of impurities separated by the HPLC.

Workflow for Quality Assessment of Commercial this compound

The following diagram illustrates a logical workflow for the comprehensive assessment of commercially procured this compound.

G cluster_0 Sample Acquisition and Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis and Decision A Procure this compound from Supplier B Visual Inspection (Color, Form) A->B C Review Certificate of Analysis B->C D HPLC Analysis for Purity C->D Proceed if CoA is satisfactory E NMR Spectroscopy for Structural Confirmation D->E F LC-MS for Molecular Weight Verification and Impurity ID E->F G Compare Data with Specifications F->G H Identify and Quantify Impurities G->H I Decision: Accept or Reject Batch H->I J Release for Research/Development I->J If Accepted K Contact Supplier and Quarantine Batch I->K If Rejected

Caption: Workflow for assessing the quality of commercial this compound.

Common Impurities and Considerations

Potential impurities in commercially available this compound can arise from the synthetic route or degradation. Common impurities may include:

  • Isomers: Positional isomers such as 2-Amino-5-methoxybenzoic acid or 3-Amino-2-methoxybenzoic acid.

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Products formed due to instability, particularly if stored improperly.

It is crucial for researchers to be aware of these potential impurities as they can significantly impact the outcome of subsequent reactions and biological assays. The analytical methods described above are essential for their detection and quantification.

By implementing a rigorous in-house quality control process, researchers and drug development professionals can ensure the reliability and reproducibility of their work, ultimately contributing to the successful development of new therapeutics.

Safety Operating Guide

Proper Disposal of 2-Amino-3-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary and strongly recommended method for the disposal of 2-Amino-3-methoxybenzoic acid is to entrust it to a licensed and approved waste disposal company. This ensures compliance with regulatory standards and minimizes environmental impact. This guide provides detailed procedures for the safe handling and disposal of this chemical in a laboratory setting.

Essential Safety and Handling Information

Proper handling is critical to ensure safety during the disposal process. The following table summarizes key safety data for this compound.

ParameterInformationSource
Signal Word Warning[1][2]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3), May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), Eyeshields/Safety glasses, Chemical-resistant gloves, Protective clothing.[1][3][4][5]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[3]
Spill Response Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[2][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final hand-off to a certified waste management service.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including a dust mask, safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][3][4][5]

  • Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[3]

2. Waste Collection and Containment:

  • For solid waste, carefully sweep up the material and place it into a suitable, clearly labeled, and closed container.[2][4] Avoid actions that could generate dust.

  • If dealing with a solution, absorb the liquid with an inert material and place it in the same type of container.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3]

3. Labeling and Storage:

  • Clearly label the waste container with the chemical name ("this compound") and any relevant hazard symbols.

  • Store the sealed container in a designated, secure waste storage area away from incompatible materials, pending collection by a waste disposal service.[3][5]

4. Professional Disposal:

  • The universally recommended disposal method is to transfer the waste to an approved waste disposal plant.[2][3][5]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

  • Adhere to all federal, state, and local regulations concerning hazardous waste disposal.[5]

5. Decontamination:

  • After handling, thoroughly wash your hands and any exposed skin with soap and water.[3][4]

  • Decontaminate any surfaces or equipment that may have come into contact with the chemical according to your laboratory's standard procedures.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe collect 2. Collect Waste in a Suitable, Closed Container ppe->collect label 3. Label Container Clearly with Chemical Name and Hazards collect->label store 4. Store in Designated Waste Area label->store contact_ehs 5. Contact EHS or Licensed Waste Disposal Company store->contact_ehs hand_off 6. Hand Off Waste for Professional Disposal contact_ehs->hand_off Arrange Pickup decontaminate 7. Decontaminate Work Area and Wash Hands hand_off->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of in the sewer system.[4][5] This can lead to environmental contamination.

  • Consult Safety Data Sheets (SDS): Always refer to the most current SDS for this compound from your supplier for the most detailed and up-to-date safety and disposal information.

  • Regulatory Compliance: Chemical waste generators are responsible for correctly classifying and disposing of waste in accordance with all applicable regulations.[5]

References

Essential Safety and Operational Guide for 2-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Amino-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential risks before handling.

  • Skin Corrosion/Irritation: Category 2, causing skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2, causing serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, with the potential to cause respiratory irritation.[1][3]

Signal Word: Warning

Personal Protective Equipment (PPE)

Adherence to proper PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or protective suit should also be worn.Prevents skin contact which can lead to irritation.[1]
Respiratory Protection Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or dust is generated.Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.

Safe Handling and Storage Protocol

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]

  • Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid material.[1]

  • Personal Hygiene: Wash hands, face, and any exposed skin thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.[4]

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.[1]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5]

  • Keep the substance away from strong oxidizing agents, strong acids, and strong bases.[1]

Emergency and First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1]
Ingestion If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][3] Follow all federal, state, and local regulations.

  • Contaminated Packaging: Treat contaminated packaging as you would the chemical itself.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

prep Preparation - Assess Risks - Don PPE handling Handling - Use in Fume Hood - Avoid Dust prep->handling storage Storage - Tightly Closed Container - Cool, Dry, Well-Ventilated handling->storage If not all used spill Spill/Exposure - Follow Emergency Protocols handling->spill decon Decontamination - Clean Work Area - Remove & Wash PPE handling->decon spill->decon disposal Disposal - Segregate Waste - Approved Disposal Plant decon->disposal

Caption: Workflow for the safe handling of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。